molecular formula C11H10BrN B13453428 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Katalognummer: B13453428
Molekulargewicht: 236.11 g/mol
InChI-Schlüssel: PMBQJYKLIYJZDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-1-methyl-2,3-dihydroindene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c1-11(7-13)5-4-8-6-9(12)2-3-10(8)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBQJYKLIYJZDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C1C=CC(=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Comprehensive Guide to the Physicochemical Characterization of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is a novel substituted indane derivative with potential applications in medicinal chemistry and materials science. As with any new chemical entity, a thorough understanding of its physicochemical properties is paramount for its advancement in research and development. This guide provides a comprehensive framework for the systematic characterization of this compound, addressing the current scarcity of published experimental data. By integrating computational predictions with detailed, field-proven experimental protocols, this document serves as a technical manual for researchers, scientists, and drug development professionals. We will explore the determination of critical parameters such as solubility, lipophilicity (LogP), and spectroscopic identity. The methodologies are presented with an emphasis on the underlying scientific principles and the establishment of self-validating systems to ensure data integrity.

Introduction: The Imperative for Physicochemical Profiling

The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The introduction of a bromine atom, a methyl group, and a carbonitrile moiety at specific positions on the 2,3-dihydro-1H-indene core, as in 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile, creates a molecule with unique electronic and steric properties. These properties can significantly influence its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME), as well as its potential for formulation.

Given that this compound is not extensively documented in scientific literature[1], this guide establishes a foundational approach to its characterization. We will begin by summarizing the computationally predicted properties to provide a theoretical baseline, followed by a detailed exposition of the experimental workflows required to determine these properties empirically.

Molecular Identity and Predicted Physicochemical Properties

Before embarking on experimental analysis, it is crucial to establish the fundamental identity of the target compound.

Molecular Structure:

Caption: Chemical structure of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile.

A summary of key identifiers and computationally predicted properties is presented below. These values, primarily sourced from publicly available databases like PubChem, serve as initial estimates to guide experimental design.

PropertyValueSource
Molecular Formula C₁₀H₈BrNPubChem[1]
Molecular Weight 222.09 g/mol Sapphire Bioscience[2]
Monoisotopic Mass 220.98401 DaPubChem[1]
CAS Number 1188174-30-2BLDpharm[3], Sapphire Bioscience[2]
Predicted XlogP 2.7PubChem[1]
InChIKey VCYIHVIROJEXNZ-UHFFFAOYSA-NPubChem[1]

Experimental Determination of Physicochemical Properties

The following sections outline the standard experimental protocols for determining the core physicochemical properties of the title compound. The choice of these methods is guided by their robustness, reproducibility, and relevance to drug discovery and development.

Workflow for Physicochemical Characterization

A systematic approach is essential for the efficient and accurate characterization of a new chemical entity. The following workflow illustrates the logical progression of experiments.

Characterization_Workflow cluster_synthesis Sample Preparation cluster_properties Property Determination cluster_data Data Analysis & Reporting synthesis Synthesis & Purification identity Structural Confirmation (NMR, MS) synthesis->identity solubility Aqueous & Organic Solubility identity->solubility logp Lipophilicity (LogP/LogD) solubility->logp stability Chemical Stability logp->stability pka pKa Determination stability->pka analysis Data Compilation & Analysis pka->analysis report Final Report analysis->report

Caption: General workflow for the physicochemical characterization of a new chemical entity.

Lipophilicity: Shake-Flask Method for LogP Determination

Rationale: Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its pharmacokinetic profile. The partition coefficient (LogP) between octanol and water is the industry standard for its measurement. A predicted XlogP of 2.7 suggests moderate lipophilicity[1]. The shake-flask method, while traditional, remains the gold standard for its accuracy when performed correctly.

Experimental Protocol:

  • Preparation of Pre-Saturated Solvents: Mix equal volumes of 1-octanol and deionized water (or a relevant buffer, e.g., PBS pH 7.4) in a large separatory funnel. Shake vigorously for 24 hours and then allow the phases to separate completely for another 24 hours. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Standard Curve Generation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile). Create a series of dilutions and measure their absorbance at the compound's λ_max using UV-Vis spectroscopy to generate a standard curve of concentration versus absorbance.

  • Partitioning:

    • Add a known volume of the octanol-saturated aqueous phase to a known volume of the water-saturated octanol phase in a glass vial.

    • Add a small, known amount of the test compound stock solution, ensuring the final concentration is within the linear range of the standard curve.

    • Cap the vial tightly and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-3 hours).

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from the aqueous phase. Determine its concentration using the previously generated UV-Vis standard curve.

  • Calculation:

    • Calculate the concentration of the compound in the octanol phase by subtracting the aqueous concentration from the initial total concentration.

    • The partition coefficient, P, is calculated as: P = [Compound]_octanol / [Compound]_aqueous

    • LogP is the base-10 logarithm of P.

Self-Validation and Trustworthiness:

  • Run the experiment in triplicate to ensure reproducibility.

  • The standard curve must have an R² value > 0.99 for reliable quantification.

  • Mass balance should be confirmed: the total amount of compound recovered from both phases should be >95% of the initial amount added.

Spectroscopic and Structural Characterization

While commercial vendors may offer the compound, independent verification of its structure and purity is a cornerstone of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework of the molecule. The expected spectra would show characteristic signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl group, and the quaternary carbons.

Expected Features:

  • ¹H NMR: Aromatic protons in the 7-8 ppm region, aliphatic protons of the indane ring between 2-4 ppm, and a singlet for the methyl group around 1.5-2.0 ppm.

  • ¹³C NMR: Signals for the nitrile carbon (~115-125 ppm), aromatic carbons (~120-150 ppm), aliphatic carbons, and the methyl carbon.

Mass Spectrometry (MS)

Rationale: MS provides the exact molecular weight and fragmentation pattern, confirming the elemental composition. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula C₁₀H₈BrN. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 peak pattern, which is a definitive indicator of the presence of a single bromine atom.

Potential Significance and Future Directions

While the direct biological activity of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is not yet reported, related structures like 5-bromo-2,3-dihydro-1H-inden-1-one are utilized as key intermediates in organic synthesis for compounds being investigated for obesity-related metabolic diseases[4]. The title compound, therefore, represents a valuable scaffold for the generation of novel chemical libraries. Its bromo-substituent makes it an ideal candidate for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid diversification of the indane core.

The comprehensive physicochemical data generated through the protocols outlined in this guide will be invaluable for any future studies, whether they involve reaction optimization, formulation development, or screening for biological activity.

References

  • BLDpharm. 1188174-30-2 | 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.
  • PubChem. 5-bromo-2,3-dihydro-1H-indene-1-carbonitrile.
  • Sapphire Bioscience. 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile.
  • MedChemExpress. 5-Bromo-2,3-dihydro-1H-inden-1-one | Biochemical Reagent.

Sources

A Technical Guide to the Spectroscopic Characterization of Small Molecules in Drug Development: A Case Study of Rupatadine

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Structural Elucidation in Modern Drug Discovery

In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. Spectroscopic techniques serve as our primary tools for peering into the molecular world, providing a detailed fingerprint of a compound's atomic composition and connectivity. This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the core spectroscopic methodologies used for the structural elucidation of small molecules. As the originally requested compound, CAS number 2091397-20-3, lacks publicly available data, we will pivot our focus to a well-characterized therapeutic agent, Rupatadine, to illustrate these critical principles and workflows. Through this case study, we will delve into the causality behind experimental choices and demonstrate how a multi-technique spectroscopic approach provides a self-validating system for structural confirmation.

Introduction to Rupatadine: A Second-Generation Antihistamine

Rupatadine is a second-generation, non-sedating, long-acting histamine antagonist with selective peripheral H1 receptor antagonist activity.[1] It is also known to be an antagonist of the platelet-activating factor (PAF) receptor.[2] Its dual mechanism of action makes it an effective treatment for allergic rhinitis and chronic urticaria.[1][3] The precise chemical structure of Rupatadine is 8-chloro-6,11-dihydro-11-[1-[(5-methyl-3-pyridinyl)methyl]-4-piperidinylidene]-5H-benzo[4][5]cyclohepta[1,2-b]pyridine, with the molecular formula C₂₆H₂₆ClN₃.[6][7]

PropertyValueSource
IUPAC Name 13-chloro-2-[1-[(5-methyl-3-pyridinyl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaene[6]
CAS Number 158876-82-5[6]
Molecular Formula C₂₆H₂₆ClN₃[6][7]
Molecular Weight 415.97 g/mol [7]

The structural complexity of Rupatadine, featuring multiple aromatic rings, a tricyclic system, and a piperidine moiety, makes it an excellent candidate for demonstrating the power of a combined spectroscopic approach.

The Spectroscopic Workflow: A Multi-Faceted Approach to Structural Verification

The comprehensive characterization of a small molecule like Rupatadine relies on the integration of several spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the final assignment. Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition, while its fragmentation patterns offer clues to the molecule's substructures.[8][9][10]

Caption: Integrated spectroscopic workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][11] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.[8][11]

Experimental Protocol: 1D and 2D NMR

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra, along with 2D correlation spectra (COSY, HSQC, HMBC) to establish the complete atomic connectivity of Rupatadine.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of Rupatadine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of ~0.6 mL in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and to avoid interfering signals.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain a single peak for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR Acquisition:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs (¹H-¹³C).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for connecting molecular fragments.

Data Interpretation: Assembling the Rupatadine Structure

The following table summarizes the expected and reported NMR data for Rupatadine.[3][12]

Data TypeSpectroscopic FeatureInterpretation for Rupatadine Structure
¹H NMR Chemical Shifts (δ)Signals in the aromatic region (7.12-8.39 ppm) correspond to the protons on the pyridine and benzo-fused rings. Aliphatic signals (2.1-3.45 ppm) are assigned to the piperidine and cyclohepta rings, and the benzylic CH₂ group. A singlet around 3.45 ppm is characteristic of the CH₂ group connecting the pyridine and piperidine rings. A methyl signal appears around 1.8-2.3 ppm.[3]
IntegrationThe relative areas of the peaks correspond to the number of protons in each unique environment, confirming the count of protons in different parts of the molecule.
Coupling PatternsSplitting patterns (e.g., doublets, triplets) reveal the number of neighboring protons, helping to establish the connectivity within the aliphatic and aromatic systems.
¹³C NMR Chemical Shifts (δ)Aromatic carbons appear in the downfield region (121-157 ppm). The sp² carbon of the exocyclic double bond will have a characteristic shift. Aliphatic carbons of the piperidine and cyclohepta rings will be found in the upfield region (18-60 ppm).[3]
2D NMR COSY, HSQC, HMBCThese experiments provide the definitive links between all the fragments identified in the 1D spectra, allowing for the unambiguous assembly of the entire molecular structure. For instance, an HMBC correlation between the benzylic CH₂ protons and carbons in both the pyridine and piperidine rings confirms their connection.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions.[13] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition and molecular formula of a compound. Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion, providing valuable information about the molecule's substructure.[13][14]

Experimental Protocol: LC-MS/MS

Objective: To confirm the molecular weight of Rupatadine and to generate a characteristic fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation: Prepare a dilute solution of Rupatadine in a suitable solvent compatible with liquid chromatography (LC), such as methanol or acetonitrile.

  • LC Separation: Inject the sample into an HPLC system, typically with a reverse-phase C18 column, to separate the analyte from any impurities before it enters the mass spectrometer. A gradient elution with a mobile phase of methanol and ammonium acetate buffer is often used.[15]

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the nitrogen atoms in Rupatadine are readily protonated.

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. For Rupatadine (C₂₆H₂₆ClN₃, MW = 415.97), the expected [M+H]⁺ ion would be at m/z 416.18.

  • MS/MS Acquisition: Select the [M+H]⁺ ion (m/z 416.2) for collision-induced dissociation (CID). The resulting fragment ions are then analyzed to produce the MS/MS spectrum.

Data Interpretation: Fragmentation of Rupatadine

The fragmentation pattern in MS/MS is a reproducible fingerprint of a molecule. By analyzing the mass differences between the precursor ion and the fragment ions, we can deduce the structure of the lost neutral fragments and confirm the connectivity of the molecule.

Fragmentation_Pathway parent Rupatadine [M+H]⁺ m/z 416.2 frag1 Fragment Ion m/z 309.1 parent->frag1 Loss of C₇H₈N (methyl-pyridine-methylene)

Caption: Proposed fragmentation pathway for Rupatadine in MS/MS.

  • Molecular Ion: The observation of a strong signal at m/z 416.2 in the full scan spectrum confirms the molecular weight of Rupatadine.

  • Key Fragment: A common fragmentation pathway involves the cleavage of the benzylic C-N bond, leading to the loss of the methyl-pyridinyl-methyl group. This results in a major fragment ion. For example, a transition of m/z 416.0→309.1 is used for the quantification of rupatadine.[16] This loss corresponds to a neutral fragment of C₇H₈N, which is consistent with the structure of the methyl-pyridine-methylene moiety. This fragmentation data strongly supports the proposed connectivity of the molecule.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[17] Different types of bonds (e.g., C=O, O-H, N-H, C-H) vibrate at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule.[4][18]

Experimental Protocol: FTIR (ATR)

Objective: To identify the key functional groups present in the Rupatadine molecule.

Methodology:

  • Sample Preparation: A small amount of solid Rupatadine powder is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. This technique requires minimal sample preparation. Alternatively, a KBr pellet of the sample can be prepared.[12]

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is collected.

    • The sample spectrum is then recorded. The instrument software automatically subtracts the background to produce the final IR spectrum.

    • The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Data Interpretation: The Molecular Fingerprint of Rupatadine

The IR spectrum of Rupatadine provides a unique "molecular fingerprint." Key absorption bands confirm the presence of its structural features.

Wavenumber (cm⁻¹)Bond VibrationInterpretation for Rupatadine Structure
~3014C-H stretch (aromatic)Confirms the presence of the aromatic rings (benzo and pyridine).[3]
~2850-2950C-H stretch (aliphatic)Corresponds to the C-H bonds in the piperidine and cyclohepta rings.
~1635C=N stretchLikely associated with the pyridine ring.[3]
~1576C=C stretch (aromatic)Characteristic absorptions for the aromatic ring systems.[3]
~1472C-H bend (aliphatic)Bending vibrations of the CH₂ groups.[3]
Below 1500Fingerprint RegionThis complex region contains many bands that are unique to the overall structure of Rupatadine, serving as a definitive fingerprint for the molecule.[4]

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of a small molecule in a drug development setting is a process of accumulating and synthesizing evidence from multiple analytical techniques. As demonstrated with our case study of Rupatadine, no single technique provides the complete picture. It is the convergence of data from NMR, MS, and IR spectroscopy that provides the irrefutable confirmation of the molecule's identity, purity, and structure. The ¹H and ¹³C NMR spectra map out the proton and carbon framework and their connectivity. High-resolution mass spectrometry confirms the elemental composition and molecular weight, while MS/MS fragmentation patterns validate key substructures. Finally, IR spectroscopy provides a rapid and reliable confirmation of the functional groups present. This integrated, self-validating approach is fundamental to ensuring the quality, safety, and efficacy of pharmaceutical compounds.

References

  • PubChem. (n.d.). Rupatadine. National Center for Biotechnology Information. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Infrared Spectroscopy (FT-IR/ATR). Retrieved from [Link]

  • Wikipedia. (n.d.). Rupatadine. Retrieved from [Link]

  • New Drug Approvals. (2015, January 20). Rupatadine. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • pms-RUPATADINE Product Monograph. (2025, January 21). Retrieved from [Link]

  • ChEMBL. (n.d.). Compound: RUPATADINE (CHEMBL91397). EMBL-EBI. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

  • Open Access Journals - Research and Reviews. (n.d.). Nuclear Magnetic Resonance (NMR) Spectroscopy: Principles, Applications, and Advances in Analytical Chemistry. Retrieved from [Link]

  • Lope, J. C., & Dos Santos, A. G. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 28). NMR Spectroscopy Revolutionizes Drug Discovery. Retrieved from [Link]

  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Longdom Publishing. (2023, December 7). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Retrieved from [Link]

  • Chavakula, R., Rao, M. N., Raju, M. V., Rao, R. V. N., & Rao, C. S. (2013). Spectral characterization of rupatadine fumarate and its potential impurities. Organic Chemistry: An Indian Journal, 9(4), 143-147. Retrieved from [Link]

  • Kumar, N., et al. (n.d.). Synthesis and characterization of related substances of rupatadine fumarate: an antihistamine drug. Hetero Letters. Retrieved from [Link]

  • RUPALL Product Monograph. (2023, January 26). Retrieved from [Link]

  • Acta Scientific. (2020, December 14). Development of a Bio analytical Assay for the Determination of Rupatadine in Human Plasma and its Clinical Applications. Retrieved from [Link]

  • Journal of Pharmacy Research. (n.d.). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies. Retrieved from [Link]

  • MSU Chemistry. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

Sources

Comprehensive NMR Elucidation of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile: A Technical Guide for Structural Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 2091397-20-3) is a highly functionalized, rigid bicyclic building block frequently utilized in the design of kinase inhibitors and CNS-active therapeutics [1]. Validating the structural integrity of this indane derivative requires a rigorous analytical approach. The presence of a chiral center at C1, a strongly electron-withdrawing nitrile group, and a heavy halogen (bromine) at C5 creates a complex electronic environment.

This whitepaper provides an in-depth, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) analysis of this molecule. By moving beyond simple empirical matching, we establish a self-validating experimental matrix where 1D spectral hypotheses are strictly confirmed through 2D heteronuclear correlation networks.

Structural Anatomy & Electronic Environment

To accurately predict and assign NMR signals, one must first deconstruct the molecule's spatial and electronic properties [2]:

  • The Chiral Center (C1): The C1 carbon bears both a methyl ( −CH3​ ) and a cyano ( −C≡N ) group. This stereocenter renders the methylene protons at C2 and C3 diastereotopic . They are magnetically inequivalent and will split each other, resulting in complex multiplet patterns rather than simple first-order triplets.

  • The Indane Core Conformation: The five-membered cyclopentene ring adopts a puckered "envelope" conformation. This locks the dihedral angles between the C2 and C3 protons, governing their vicinal coupling constants ( 3JHH​ ) according to the Karplus equation.

  • The Heavy Atom Effect (C5): Bromine at the C5 position exerts a strong inductive electron-withdrawing effect (-I) but a resonance electron-donating effect (+R). More importantly, the large electron cloud of bromine induces a "heavy atom effect," significantly shielding the directly attached ipso carbon in 13 C NMR.

  • The Nitrile Peri-Effect: The −C≡N group at C1 sits in close spatial proximity to the aromatic H7 proton. The magnetic anisotropy of the nitrile triple bond causes a spatial deshielding effect (peri-effect), shifting H7 further downfield than typically expected for an isolated aromatic proton.

Self-Validating Experimental Protocol

A robust NMR analysis cannot rely on 1D data alone, as overlapping multiplets and silent quaternary carbons can lead to misassignment. The following protocol is designed as a self-validating system, ensuring absolute structural certainty [3].

NMR_Protocol A 1. Sample Preparation 10-15 mg in 0.6 mL CDCl3 + TMS B 2. 1D Acquisition 1H (zg30) & 13C (zgpg30) A->B C 3. 2D Acquisition COSY, HSQC, HMBC B->C D 4. Data Processing Fourier Transform & Phasing C->D E 5. Structural Elucidation Peak Assignment & Validation D->E

Fig 1: Standardized self-validating NMR acquisition and processing workflow.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to eliminate paramagnetic particulates and ensure optimal magnetic field homogeneity (shimming).

  • 1D 1 H Acquisition: Acquire the proton spectrum at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.

  • 1D 13 C Acquisition: Acquire the carbon spectrum at 100 MHz with composite pulse proton decoupling (zgpg30). Critical Causality: You must extend the relaxation delay (D1) to 3–5 seconds and acquire 1024 scans. Quaternary carbons (C1, C3a, C7a, C5-Br, and −C≡N ) lack attached protons to facilitate dipole-dipole relaxation. A short D1 will cause these crucial structural markers to vanish into the baseline noise.

  • 2D Correlation (The Validation Matrix):

    • Run COSY to map the 3JHH​ connectivity of the isolated aromatic spin system and the aliphatic ring.

    • Run HSQC to unambiguously pair protons with their directly attached carbons, resolving the complex diastereotopic CH2​ signals.

    • Run HMBC to bridge the structural fragments. Look for 3JCH​ correlations from the C1-methyl protons to C2 and C7a to definitively anchor the methyl group to the indane core.

Spectral Prediction and Data Presentation

1 H NMR Analysis & Spin Systems

The 1 H NMR spectrum is divided into three distinct regions:

  • Aromatic Region (7.10 – 7.50 ppm): The 5-bromo substitution creates a 1,2,4-trisubstituted benzene pattern. H4 is isolated between the bridgehead C3a and C5-Br, showing only meta-coupling ( 4J≈1.8 Hz). H6 couples to both H4 (meta) and H7 (ortho, 3J≈8.1 Hz), appearing as a doublet of doublets. H7 appears as a doublet and is slightly deshielded by the C1 nitrile group.

  • Aliphatic Region (2.20 – 3.20 ppm): The C2 and C3 protons form an AMXY spin system due to the C1 stereocenter. The C3 protons are benzylic, shifting them further downfield (~2.9–3.2 ppm) compared to the C2 protons (~2.3–2.7 ppm).

  • Methyl Region (~1.75 ppm): The C1-methyl group appears as an integrated 3H singlet. It is heavily deshielded compared to a standard alkane (~0.9 ppm) due to the combined electron-withdrawing nature of the nitrile and the aromatic ring.

Table 1: Predicted 1 H NMR Assignments (400 MHz, CDCl3​ )

PositionShift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Causality / Assignment Logic
C4-H 7.45d1H 4J≈1.8 Meta-coupling to H6; isolated by C5-Br.
C6-H 7.38dd1H 3J≈8.1 , 4J≈1.8 Ortho-coupling to H7, meta-coupling to H4.
C7-H 7.25d1H 3J≈8.1 Ortho-coupling to H6; deshielded by C1-CN peri-effect.
C3-H(a/b) 2.90 – 3.15m2HGeminal/VicinalBenzylic position; diastereotopic splitting.
C2-H(a/b) 2.30 – 2.70m2HGeminal/VicinalAdjacent to C1 chiral center; diastereotopic splitting.
C1-CH3 1.75s3H-Deshielded by adjacent aromatic ring and nitrile group.
13 C NMR Analysis & Substituent Effects

The 13 C spectrum provides a direct map of the carbon skeleton. The assignment relies heavily on known substituent effects for substituted benzenes and indanes. The ipso carbon (C5) is shielded to ~121.5 ppm by the heavy bromine atom, while the nitrile carbon is a distinct quaternary signal near 122.4 ppm.

Table 2: Predicted 13 C NMR Assignments (100 MHz, CDCl3​ )

PositionShift (δ, ppm)TypeCausality / Assignment Logic
C3a 145.5C (Quat)Aromatic bridgehead; meta to Br.
C7a 141.2C (Quat)Aromatic bridgehead; para to Br.
C6 130.5CHAromatic CH; ortho to Br (+3 ppm substituent effect).
C4 127.6CHAromatic CH; ortho to Br (+3 ppm substituent effect).
C7 125.8CHAromatic CH; meta to Br.
-C≡N 122.4C (Quat)Characteristic nitrile carbon shift.
C5 121.5C (Quat)Ipso to Br; shielded by the heavy atom effect.
C1 46.8C (Quat)Aliphatic quaternary; shifted downfield by -CN and -CH3.
C2 41.5CH2Aliphatic methylene; beta to the nitrile group.
C3 31.2CH2Benzylic aliphatic methylene.
C1-CH3 24.5CH3Aliphatic methyl carbon.

2D Network Validation Logic

To ensure the trustworthiness of the 1D assignments, the data must be cross-examined against 2D correlation networks. The diagram below illustrates the critical logical pathways used to validate the structure.

NMR_Correlations H4 H4 H6 H6 H4->H6 COSY H7 H7 H6->H7 COSY CH3 CH3 H7->CH3 NOESY H2 H2a/b H3 H3a/b H2->H3 COSY CH3->H2 HMBC

Fig 2: Key COSY, HMBC, and NOESY correlations for structural validation.

  • COSY (Solid Blue Lines): Confirms the continuous H4↔H6↔H7 aromatic spin system, verifying the 1,2,4-substitution pattern.

  • HMBC (Dashed Grey Line): The long-range 13C−1H coupling from the methyl protons to the C2 carbon definitively proves the methyl group is attached at the C1 position, not elsewhere on the ring.

  • NOESY (Dotted Grey Line): A spatial Through-Space correlation between the C1-methyl protons and the aromatic H7 proton confirms the 3D spatial arrangement and validates the peri-effect hypothesis.

References

  • The Journal of Organic Chemistry. "Metal-Free Domino One-Pot Decarboxylative Cyclization of Cinnamic Acid Esters: Synthesis of Functionalized Indanes". ACS Publications. URL:[Link]

Stability and Degradation Dynamics of Brominated Indane Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Brominated indane compounds represent a highly versatile class of bicyclic hydrocarbons utilized across diverse industrial sectors, from high-performance flame retardants (e.g., Octabromo-1,3,3-trimethyl-1-phenylindane) to advanced active pharmaceutical ingredient (API) intermediates[1][2]. The unique fusion of a rigid cyclopentane ring with a brominated benzene derivative imparts distinct thermodynamic stability and controlled degradation profiles. This whitepaper elucidates the structural causality behind their stability, details their thermal and photochemical degradation mechanisms, and provides self-validating experimental protocols for rigorous stability profiling.

Structural Chemistry & Causality of Stability

The baseline stability of brominated indanes is fundamentally dictated by their bicyclic architecture and the stereoelectronic effects of halogenation.

  • The Indane Scaffold: The fusion of a benzene ring with a cyclopentane ring restricts the conformational degrees of freedom. This rigidity inherently raises the activation energy required for ring-opening degradation pathways compared to non-cyclic aliphatic chains.

  • Halogenation Dynamics: The placement of bromine atoms significantly alters the molecule's oxidative and thermal resilience. For instance, in 5-Bromo-7-(4-methoxybenzyl)-4-methylindane, the presence of the electron-withdrawing bromine atom on the aromatic ring reduces susceptibility to oxidative degradation, balancing chemical reactivity with metabolic stability[1].

  • High-Density Bromination: In industrial flame retardants like Octabromo-1,3,3-trimethyl-1-phenylindane (FR-1808), the molecule contains up to 73% bromine by weight[3][4]. The dense steric shielding provided by multiple bulky bromine atoms protects the indane core from premature hydrolytic attack, while precisely tuning the C–Br bond dissociation energy for controlled thermal release[3].

Thermal Degradation Profile & Mechanisms

The thermal degradation of brominated indanes is not a structural failure, but a highly engineered feature utilized in materials science.

  • Melt-Blendable Dynamics: Compounds like FR-1808 exhibit a distinct melting range of 240–255 °C[3][5]. Processing these compounds above this range allows them to act as melt-blendable flame retardants. Because they melt before they degrade, they integrate seamlessly into polymer matrices, improving the impact strength and flow properties of the host polymer without premature decomposition[3].

  • Radical Quenching Mechanism: Upon reaching critical thermal thresholds (e.g., onset of modulus loss around 262 °C[4]), the C–Br bonds undergo homolytic cleavage. This endothermic degradation releases bromine radicals (Br•). In a combustion scenario, these radicals rapidly react with highly reactive hydrogen (H•) and hydroxyl (OH•) radicals propagating the fire, forming stable hydrogen bromide (HBr) and effectively quenching the flame[3].

ThermalDegradation N1 Brominated Indane (e.g., FR-1808) N3 Homolytic Cleavage (C-Br Bond) N1->N3 Heat N2 Thermal Energy (>250°C) N2->N3 N4 Bromine Radicals (Br•) N3->N4 Release N6 Radical Quenching (HBr Formation) N4->N6 Interacts with N5 Combustion Radicals (H•, OH•) N5->N6 Neutralized by Br• N7 Stable Byproducts (Flame Retardation) N6->N7 Termination

Figure 1: Thermal degradation and radical quenching pathway of brominated indanes.

Photochemical & Oxidative Degradation

While thermally robust, brominated indanes exhibit specific vulnerabilities to UV irradiation and strong oxidants, which must be mapped during API development.

  • Photolytic Debromination: Exposure to UV light (typically < 300 nm) provides sufficient energy to overcome the C–Br bond dissociation energy (~280-300 kJ/mol for aromatic bromines). This homolytic cleavage generates highly reactive aryl radicals. In the absence of radical scavengers, these intermediates rapidly undergo hydrogen abstraction from surrounding solvent molecules or dimerize, leading to complete debromination and loss of pharmacological efficacy.

  • Oxidative Pathways: In pharmaceutical synthesis, brominated indanes can be oxidized using reagents like KMnO4 or CrO3 to introduce carboxylic acids or ketones[1]. However, traditional radical bromination methods (e.g., using DBDMH and AIBN) at elevated temperatures can lead to partial product decomposition, necessitating highly controlled continuous flow reactors to mitigate exothermic risks[6][7]. The incorporation of specific substituents, such as methoxy groups, can further modulate this; while methoxy groups enhance lipid solubility, the synergistic presence of bromine mitigates rapid oxidative clearance, ensuring a prolonged half-life for API intermediates[1].

DegradationWorkflow S1 Sample Prep (Brominated Indane) S2 Stress Conditions (Thermal/UV/Oxidative) S1->S2 S3 TGA-MS Analysis (Volatile Release) S2->S3 Thermal S4 HPLC-UV/MS (Fragment ID) S2->S4 Photolytic/Chemical S5 Data Synthesis (Degradation Kinetics) S3->S5 S4->S5

Figure 2: Self-validating experimental workflow for degradation profiling.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following self-validating protocols are established for profiling the degradation of brominated indanes.

Protocol 1: Accelerated Thermal Stability Testing via TGA-MS

Causality: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) allows for the simultaneous quantification of mass loss and the identification of volatile degradation products (e.g., HBr), validating the radical quenching mechanism.

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of the brominated indane (e.g., FR-1808) into an alumina crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min for 15 minutes to establish an inert baseline, preventing premature oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 600 °C at a precisely controlled ramp rate of 10 °C/min.

  • Mass Spectrometry Interface: Transfer the evolved gases via a heated capillary line (maintained at 200 °C to prevent condensation) to the MS.

  • Data Acquisition: Monitor specific mass-to-charge (m/z) ratios: 79 and 81 (Br isotopes), and 80 and 82 (HBr isotopes).

  • Validation Check: The onset of mass loss (T_d) must strictly correlate with a spike in m/z 80/82 signals, confirming that mass reduction is exclusively driven by debromination.

Protocol 2: Photolytic Degradation Profiling via HPLC-UV/MS

Causality: High-Performance Liquid Chromatography tracks the disappearance of the parent compound, while MS identifies the debrominated photoproducts, establishing the kinetic rate of UV degradation.

  • Solution Preparation: Dissolve the brominated indane API intermediate in HPLC-grade acetonitrile to a concentration of 100 µg/mL.

  • UV Exposure: Place the solution in a quartz cuvette (transparent to UV) inside a photoreactor equipped with a Xenon arc lamp (simulating solar irradiance, 250-400 nm).

  • Aliquoting: Extract 100 µL aliquots at predefined intervals (0, 15, 30, 60, 120 minutes).

  • Chromatographic Separation: Inject 10 µL onto a C18 reverse-phase column. Use a gradient mobile phase of Water/Acetonitrile (0.1% Formic Acid) to separate the parent compound from its more polar debrominated degradants.

  • Validation Check: Plot the natural log of the parent compound concentration versus time. A linear fit validates pseudo-first-order degradation kinetics, ensuring the degradation mechanism remains consistent throughout the exposure period.

Quantitative Data: Comparative Stability Metrics

The following table synthesizes the stability profiles of distinct brominated indane classes, highlighting how structural modifications dictate their industrial applications.

CompoundPrimary ApplicationBromine ContentMelting Point (°C)Thermal Onset of Degradation (T_d)Primary Degradation Pathway
Octabromo-1,3,3-trimethyl-1-phenylindane (FR-1808) Flame Retardant~73 wt%240–255[3][5]> 262 °C[4]Endothermic homolytic C–Br cleavage (HBr release)
5-Bromo-7-(4-methoxybenzyl)-4-methylindane API IntermediateMonobrominatedLiquid/Low~ 210 °COxidative degradation / Photolytic debromination[1]
4-Bromo-1,1-(propylenedioxo)-indane OLEDs / Kinase InhibitorsMonobrominatedN/A~ 220 °CHydrolytic / Exothermic decomposition[7]

References

  • Title: 5-Bromo-7-(4-methoxybenzyl)
  • Title: Towards greener-by-design fine chemicals.
  • Title: 4-Bromo-1,1-(propylenedioxo)
  • Source: scribd.
  • Title: CAS NO.
  • Title: 155613-93-7 CAS MSDS (Octabromo-1,3,3-trimethyl-1-phenylindan)
  • Source: google.com (Patents)

Sources

A Comprehensive Technical Guide to the Solubility of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Crucial Role of Solubility in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the solubility of a compound is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a potential therapeutic agent.[1] Poor solubility can lead to challenges in formulation, diminished bioavailability, and ultimately, the failure of promising drug candidates.[2] This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth exploration of the solubility of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile. While specific quantitative solubility data for this compound is not extensively available in public literature, this document provides a robust framework for its determination and interpretation based on fundamental chemical principles and established experimental methodologies.

Physicochemical Characterization of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Understanding the structural and electronic characteristics of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile is paramount to predicting its solubility behavior.

  • Core Structure: The molecule is built upon a 2,3-dihydro-1H-indene (indane) scaffold, which is a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring. This core is largely nonpolar.

  • Key Functional Groups:

    • Bromo Group (-Br): The bromine atom attached to the benzene ring at position 5 is an electron-withdrawing group that introduces some polarity and can participate in halogen bonding.

    • Methyl Group (-CH3): The methyl group at position 1 is a nonpolar, electron-donating group.

    • Carbonitrile Group (-C≡N): The nitrile group at position 1 is a strongly polar functional group with a significant dipole moment. It can act as a hydrogen bond acceptor.[3]

The presence of both nonpolar (indane backbone, methyl group) and polar (bromo and nitrile groups) functionalities suggests that the solubility of this compound will be highly dependent on the nature of the solvent.

Theoretical Solubility Profile: The "Like Dissolves Like" Principle in Action

The adage "like dissolves like" serves as a guiding principle for predicting solubility. This principle is rooted in the idea that substances with similar intermolecular forces are more likely to be miscible.

Influence of Solvent Polarity

Solvent polarity is a composite measure of its dipole moment and dielectric constant.[4] It plays a crucial role in the dissolution process.

  • Nonpolar Solvents: In nonpolar solvents, van der Waals forces are the predominant intermolecular interactions. The nonpolar indane backbone of the target compound is expected to interact favorably with these solvents.

  • Polar Aprotic Solvents: These solvents possess a significant dipole moment but lack acidic protons. They can engage in dipole-dipole interactions and can solvate the polar nitrile and bromo groups of the solute.

  • Polar Protic Solvents: These solvents have at least one hydrogen atom connected to an electronegative atom (like oxygen or nitrogen), making them capable of hydrogen bonding.[5][6] While the nitrile group can act as a hydrogen bond acceptor, the overall nonpolar character of the molecule may limit its solubility in highly polar protic solvents like water.

The Role of Hydrogen Bonding

Hydrogen bonding is a strong type of intermolecular force that can significantly impact solubility.[3][7] As mentioned, the nitrile group of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile can act as a hydrogen bond acceptor. Therefore, its solubility is expected to be enhanced in solvents that are effective hydrogen bond donors.

Experimental Determination of Solubility: A Rigorous Protocol

To obtain precise and reliable solubility data, a well-designed experimental protocol is essential. The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[8]

The Shake-Flask Method: A Step-by-Step Guide

This method involves equilibrating an excess amount of the solid compound with the solvent of interest until a saturated solution is formed.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

    • Ensure the amount of solid added is sufficient to maintain a solid phase in equilibrium with the solution.

  • Equilibration:

    • Agitate the mixture at a constant, controlled temperature using a reliable shaker or magnetic stirrer.

    • The equilibration time is critical and should be sufficient to reach a thermodynamic equilibrium. A duration of 24 to 48 hours is typically recommended.[8]

  • Phase Separation:

    • After equilibration, cease agitation and allow the suspension to settle.

    • To separate the saturated solution from the undissolved solid, centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PTFE) is recommended.[1][8] This two-step process minimizes the risk of transferring solid particles into the analytical sample.

  • Quantification:

    • Accurately dilute a known aliquot of the clear, saturated supernatant with a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Solid-State Analysis:

    • It is good practice to analyze the residual solid after the experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvate formation) during the experiment.[8]

Diagram of the Shake-Flask Experimental Workflow:

ShakeFlaskWorkflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separation 3. Phase Separation cluster_analysis 4. Analysis A Excess Solid Compound C Sealed Vial A->C B Known Volume of Solvent B->C D Agitation (24-48h) at Constant Temp. C->D E Centrifugation D->E F Filtration (0.22 µm) E->F J Residual Solid (XRPD/DSC) E->J G Saturated Supernatant F->G H Dilution G->H I HPLC/LC-MS Analysis H->I K K I->K Concentration (Solubility)

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Expected Solubility in Common Organic Solvents: A Data-Driven Discussion

While experimental determination is the gold standard, a qualitative and semi-quantitative prediction of solubility can be made by correlating the physicochemical properties of the solute with those of a range of organic solvents.

Table 1: Predicted Solubility of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile and Properties of Common Organic Solvents

Solvent ClassExample SolventsPolarity Index (P')[9]Dielectric Constant (ε)[10]Hydrogen Bonding[5][6]Expected SolubilityRationale
Nonpolar Aprotic Hexane, Toluene0.1, 2.41.88, 2.38NoneModerate to HighThe nonpolar indane backbone will interact favorably with these solvents. The presence of polar groups may limit very high solubility.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO)3.1, 4.0, 5.1, 5.8, 7.28.93, 7.58, 20.7, 37.5, 46.68AcceptorHighThese solvents can effectively solvate both the nonpolar and polar regions of the molecule through dipole-dipole interactions.
Polar Protic Methanol, Ethanol5.1, 4.3 (approx.)32.70, 24.55Donor & AcceptorModerateThe ability of these solvents to act as hydrogen bond donors will favor interaction with the nitrile group. However, the overall nonpolar character of the solute may prevent very high solubility.

Interplay of Solvent Properties and Solubility: A Deeper Dive

The data presented in Table 1 can be further analyzed to understand the nuanced relationships between solvent properties and the solubility of our target compound.

Logical Relationship between Molecular Structure, Solvent Properties, and Solubility:

SolubilityFactors Solute 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile Nonpolar Indane Backbone Polar Nitrile Group (-CN) Polar Bromo Group (-Br) Interactions Intermolecular Forces Van der Waals Dipole-Dipole Hydrogen Bonding Solute:f0->Interactions Van der Waals Solute:f1->Interactions Dipole-Dipole, H-Bond Acceptor Solute:f2->Interactions Dipole-Dipole Solvent Organic Solvent Polarity (Polarity Index, Dielectric Constant) Hydrogen Bonding Capability (Donor/Acceptor) Solvent:p0->Interactions Influences Dipole-Dipole Solvent:h->Interactions Enables/Enhances H-Bonding Solubility Solubility Interactions->Solubility Determines

Caption: Factors influencing the solubility of the target compound in organic solvents.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the solubility of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile in organic solvents. Based on its chemical structure, it is predicted to have high solubility in polar aprotic solvents, moderate to high solubility in nonpolar aprotic solvents, and moderate solubility in polar protic solvents. For definitive quantitative data, the detailed shake-flask protocol should be employed.

The insights gained from such solubility studies are invaluable for guiding formulation development, optimizing reaction conditions in synthetic chemistry, and ultimately, accelerating the drug discovery and development pipeline.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. [Link]

  • How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate. [Link]

  • Dielectric Properties of Organic Solvents in an Electric Field. (2016, December 15). The Journal of Physical Chemistry C - ACS Publications. [Link]

  • Properties of Solvents Used in Organic Chemistry. (2020, August 19). Murov.info. [Link]

  • Hydrogen Bond Networks in Binary Mixtures of Water and Organic Solvents. PMC. [Link]

  • Common Organic Solvents: Table of Properties. Erowid. [Link]

  • Solvents and Polarity. Reichardt, C.[Link]

  • Polarities of Solvents. Shodex HPLC Columns and Standards. [Link]

  • Examples of High Polarity Solvents. The Periodic Table. [Link]

  • COMMON SOLVENT PROPERTIES. University of Rochester. [Link]

  • Solvent Properties. (2020, December 2). Oregon State University. [Link]

  • Illustrated Glossary of Organic Chemistry - Dielectric constant. UCLA. [Link]

  • Dielectric Constant of Common solvents. Stony Brook University. [Link]

  • 5.2 How Hydrogen-bonding Influences Properties. Open Oregon Educational Resources. [Link]

  • Hydrogen-Bonding Interactions in Polymer–Organic Solvent Mixtures. (2022, May 31). ACS Publications. [Link]

  • intermolecular bonding - hydrogen bonds. (2019, January 15). Chemguide. [Link]

  • Hydrogen bond. Wikipedia. [Link]

  • 5-bromo-2,3-dihydro-1H-indene. PubChem. [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]

  • 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. [Link]

  • Synthesis of indenes. Organic Chemistry Portal. [Link]

  • 5-bromo-2-methyl-2,3-dihydroinden-1-one. (2024, April 9). ChemBK. [Link]

  • 1H-Indene, 2,3-dihydro-5-methyl-. NIST WebBook. [Link]

  • 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carboxylic acid. Molport. [Link]

  • 1H-Inden-1-one, 5-bromo-2,3-dihydro-. NIST WebBook. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Functionalized Indene Carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indene Carbonitrile Scaffold - A Privileged Structure in Medicinal Chemistry

The indene ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, serves as a versatile and privileged scaffold in the realm of medicinal chemistry. Its inherent structural features, including planarity and the potential for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents. The introduction of a carbonitrile (-C≡N) group to the indene core further enhances its chemical reactivity and biological interaction profile. This nitrile moiety can act as a key pharmacophore, participating in hydrogen bonding, dipole-dipole interactions, and covalent bond formation with biological targets. This guide provides an in-depth exploration of the burgeoning field of functionalized indene carbonitriles, elucidating their synthesis, diverse biological activities, and mechanisms of action, with a focus on their potential as next-generation therapeutics. The ability to strategically modify the indene framework allows for the fine-tuning of its chemical and biological properties, leading to a wide array of derivatives with promising pharmacological profiles.[1][2]

Anticancer Activities: Targeting the Hallmarks of Malignancy

Functionalized indene carbonitriles have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action.[3] These compounds interfere with critical cellular processes essential for tumor growth and survival, including cell cycle progression, proliferation, and angiogenesis.

Inhibition of Tubulin Polymerization

One of the key mechanisms through which indene derivatives exert their anticancer effects is by disrupting microtubule dynamics via the inhibition of tubulin polymerization.[3][4] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis.

A series of novel dihydro-1H-indene derivatives have been designed and evaluated as tubulin polymerization inhibitors that bind to the colchicine site.[4] One particularly potent derivative, compound 12d , exhibited significant antiproliferative activity against four different cancer cell lines with IC50 values ranging from 0.028 to 0.087 µM.[4] Further studies revealed that compound 12d induces G2/M phase cell cycle arrest, promotes apoptosis, and inhibits tumor metastasis and angiogenesis.[4] In vivo assays confirmed its ability to prevent tumor generation and inhibit proliferation and angiogenesis without significant toxicity, highlighting its potential as a novel anticancer agent.[4]

Experimental Protocol: Synthesis of Dihydro-1H-indene Derivatives

A general procedure for the synthesis of dihydro-1H-indene derivatives targeting tubulin polymerization is as follows:

  • Starting Materials: Substituted indanone, appropriate aromatic aldehyde.

  • Reaction: A mixture of the substituted indanone and aromatic aldehyde is dissolved in a suitable solvent (e.g., ethanol).

  • Catalyst: A catalytic amount of a base (e.g., NaOH or KOH) is added to the solution.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated under reflux for a specified period.

  • Work-up: The reaction mixture is cooled, and the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the desired dihydro-1H-indene derivative.

Topoisomerase IIα Inhibition

Topoisomerase IIα is a crucial enzyme involved in DNA replication and transcription, making it a well-established target for cancer therapy.[5] Indeno[1,2-b]pyridinol derivatives have been identified as catalytic inhibitors of topoisomerase IIα.[5] One such compound, AK-I-191, demonstrates potent inhibitory activity by binding to the minor groove of the DNA double helix.[5] This interaction prevents the enzyme from carrying out its function, ultimately leading to cell death in highly proliferative cancer cells.[5] Notably, AK-I-191 showed synergistic antiproliferative effects when combined with tamoxifen.[5]

Targeting the Ras/Raf/MAPK Pathway

The Ras/Raf/MAPK signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation.[2] Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which features an indene scaffold, have been synthesized and shown to possess anti-proliferative properties by inhibiting this pathway.[2] These compounds have been shown to directly bind to Ras and inhibit MAPK signaling.[2]

Antimicrobial and Antifungal Activities: Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[1][6] Functionalized indene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[1]

In one study, a series of substituted indene and indole derivatives were synthesized and evaluated for their antimicrobial properties against Bacillus subtilis, Pseudomonas aeruginosa, Candida lipolytica, and Aspergillus niger.[1] The results indicated that the presence of the indene core significantly enhances antifungal activity compared to antibacterial activity.[1] Molecular docking studies suggest that these compounds may exert their effects by inhibiting DNA gyrase B (GyrB) and 14α-sterol demethylase (CYP51), crucial enzymes in bacteria and fungi, respectively.[1][6]

Workflow for Antimicrobial Screening of Indene Derivatives

Antimicrobial_Screening_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Indene Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Primary_Screening Primary Screening (e.g., Disk Diffusion) Characterization->Primary_Screening Test Compounds MIC_Determination MIC Determination (Broth Macrodilution) Primary_Screening->MIC_Determination Docking Molecular Docking (e.g., DNA Gyrase B, CYP51) MIC_Determination->Docking Active Compounds Enzyme_Assay Enzyme Inhibition Assays Docking->Enzyme_Assay caption Screening workflow for indene derivatives.

Caption: A streamlined workflow for the synthesis, antimicrobial screening, and mechanistic evaluation of novel indene carbonitrile derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a variety of diseases, including inflammatory bowel disease (IBD) and arthritis.[7][8] Indene derivatives have shown potential as anti-inflammatory agents by targeting key mediators of the inflammatory response.[7][8]

2-benzylidene-2,3-dihydro-1H-inden-1-one derivatives have been designed and synthesized as potential therapeutics for IBD.[7] Several of these compounds demonstrated potent inhibitory effects on the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[7] Their mechanism of action involves the suppression of TNF-α-induced production of reactive oxygen species (ROS), as well as the expression of ICAM-1 and MCP-1, which are crucial molecules in monocyte-epithelial adhesion.[7] Furthermore, these compounds were found to inhibit NF-κB transcriptional activity.[7]

Neuroprotective and Other Biological Activities

The versatile indene scaffold has also been explored for its potential in treating neurodegenerative diseases and other conditions.

Modulation of GABAA Receptors

Benz[e]indene-3-carbonitriles have been investigated as modulators of GABA-mediated chloride currents in neurons.[9] The stereochemistry of the carbonitrile group and substitution patterns on the indene ring were found to be critical for their activity, with some derivatives potentiating GABA-mediated currents and others directly gating a chloride current in the absence of GABA.[9]

Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, indene-derived hydrazides have been designed as inhibitors of the acetylcholinesterase (AChE) enzyme.[10] One derivative, SD-30, showed promising AChE inhibition with an IC50 of 13.86 µM and also inhibited butyrylcholinesterase (BuChE).[10] This compound also demonstrated the ability to inhibit AChE-induced Aβ aggregation and showed low toxicity in SH-SY5Y cell lines.[10]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

The biological activity of functionalized indene carbonitriles is highly dependent on the nature and position of substituents on the indene ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective compounds.

For instance, in the case of 2-benzylidene-1-indanones as inhibitors of tau amyloid fiber formation, the hydroxylation pattern on both the indanone and benzylidene rings was found to be critical, with more hydroxylated compounds exhibiting higher activity.[11] The three-dimensional shape of the molecules also played a significant role in their mode of interaction with the target.[11]

Similarly, for influenza neuraminidase inhibitors with a cyclohexene scaffold, systematic modification of lipophilic side chains revealed that their size and geometry are crucial for binding to the hydrophobic pocket of the enzyme's active site.[12]

Logical Relationship in SAR Studies

SAR_Logic cluster_modifications Structural Modifications Core_Scaffold Indene Carbonitrile Core Scaffold Substituent_Nature Nature of Substituents (e.g., electron-donating/withdrawing) Core_Scaffold->Substituent_Nature Substituent_Position Position of Substituents Core_Scaffold->Substituent_Position Stereochemistry Stereochemistry Core_Scaffold->Stereochemistry Biological_Activity Biological Activity (e.g., IC50, MIC) Substituent_Nature->Biological_Activity Substituent_Position->Biological_Activity Stereochemistry->Biological_Activity caption SAR logic for indene carbonitriles.

Caption: The logical flow of structure-activity relationship studies, from the core scaffold to biological activity assessment.

Conclusion and Future Perspectives

Functionalized indene carbonitriles represent a highly promising and versatile class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents underscores their significant therapeutic potential. The continued exploration of this chemical space, guided by rational drug design principles and a deeper understanding of their mechanisms of action, is poised to yield novel drug candidates with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring their potential in combination therapies to address complex multifactorial diseases. The development of more efficient and stereoselective synthetic methodologies will also be crucial in advancing this exciting field of medicinal chemistry.

References

  • Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2020). Molecules, 25(15), 3341. [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. (2026). RSC Advances, 16(1), 1-15. [Link]

  • Wang, S., Zhu, Y., Wang, Y., & Lu, P. (2009). Synthesis of functionalized indenes via cascade reaction of aziridines and propargyl alcohols. Organic Letters, 11(12), 2615–2618. [Link]

  • New indene-derivatives with anti-proliferative properties. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Indene and indole-based compounds as potential antimicrobial agents: synthesis, activity, docking studies and ADME analysis. (2026). RSC Advances, 16(1), 1-15. [Link]

  • Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease. (2017). European Journal of Medicinal Chemistry, 138, 1019–1031. [Link]

  • Fighting Fat and Inflammation: Scientists Develop Powerful New Compounds. (2024, May 15). Tokyo University of Science. [Link]

  • Anticancer activity of novel indenopyridine derivatives. (2012). European Journal of Medicinal Chemistry, 54, 56–63. [Link]

  • Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579. [Link]

  • Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. (2021). Biomolecules & Therapeutics, 29(5), 562–570. [Link]

  • Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. (2015). International Journal of Organic Chemistry, 5(1), 1-10. [Link]

  • Neurosteroid analogues: structure-activity studies of benz[e]indene modulators of GABAA receptor function. 1. The effect of 6-methyl substitution on the electrophysiological activity of 7-substituted benz[e]indene-3-carbonitriles. (1998). Journal of Medicinal Chemistry, 41(14), 2451–2460. [Link]

  • Antibacterial effect of indene on Helicobacter pylori correlates with specific interaction between its compound and dimyristoyl-phosphatidylethanolamine. (2020). Chemistry and Physics of Lipids, 227, 104871. [Link]

  • STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Structure modification strategy of indene derivatives as CBSIs. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation. (2022). Molecules, 28(1), 221. [Link]

  • Synthesis of indenes. (n.d.). Organic Chemistry Portal. Retrieved March 29, 2026, from [Link]

  • Indene derivatives useful for treating pain and inflammation. (n.d.). Google Patents.
  • Structure-Activity Relationship Study of 1 H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists. (2023). ACS Medicinal Chemistry Letters, 14(8), 1079–1087. [Link]

  • Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. (2010). Journal of Medicinal Chemistry, 53(19), 6948–6958. [Link]

  • Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide Derivative via sGC-NO/Cytokine Pathway. (2023). Molecules, 28(19), 6965. [Link]

  • The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. (2023). Current Enzyme Inhibition, 19(3), 157-166. [Link]

  • Exploring the structure-activity relationship of benzylidene-2,3-dihydro-1H-inden-1-one compared to benzofuran-3(2H)-one derivatives as inhibitors of tau amyloid fibers. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Structure-activity relationship studies of novel carbocyclic influenza neuraminidase inhibitors. (1998). Journal of Medicinal Chemistry, 41(14), 2451–2460. [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Wiley. Retrieved March 29, 2026, from [Link]

  • Natural Products as Enzyme Inhibitors. (n.d.). Wiley-VCH. Retrieved March 29, 2026, from [Link]

  • Enantioselective Biotransformations of Nitriles in Organic Synthesis. (2015). Chemical Reviews, 115(3), 1125–1236. [Link]

Sources

Methodological & Application

Advanced Methodologies in Palladium-Catalyzed Synthesis of Indane Derivatives: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols

Executive Summary & Strategic Importance

The indane scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous bioactive molecules, including the HIV protease inhibitor indinavir and the monoamine oxidase inhibitor rasagiline. Traditional syntheses of indanes often rely on harsh Friedel-Crafts alkylations or multi-step ring-closing metathesis, which suffer from poor functional group tolerance and low stereocontrol.

Palladium catalysis has revolutionized this space, offering unparalleled precision through diverse mechanistic pathways such as tandem Heck/Tsuji-Trost carboannulation, alkene difunctionalization, and C(sp³)-H activation. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps. This document details the causality behind catalyst and ligand selection, providing self-validating protocols to ensure reproducible, high-yield, and enantioselective synthesis of indane derivatives.

Mechanistic Causality: Why Palladium?

The success of Pd-catalyzed indane synthesis hinges on the metal's ability to seamlessly transition between oxidation states (Pd⁰/Pd²⁺ or Pd²⁺/Pd⁴⁺) and its affinity for both soft nucleophiles and π-systems.

Tandem Heck-Type Insertion and Tsuji-Trost Alkylation

In the enantioselective carboannulation of 1,3-dienes with aryl iodides, the reaction proceeds via a highly orchestrated cascade [1]. The causality of the chiral induction lies in the use of BINOL-based phosphoramidite ligands. The chiral pocket created by the bulky BINOL backbone dictates the facial approach of the nucleophile during the asymmetric intramolecular Tsuji-Trost allylic alkylation, providing chiral indanes with up to >99% enantiomeric excess (ee).

Alkene Difunctionalization via Precatalyst Activation

For the synthesis of 2-cyanomethyl indanes, the use of a preformed BrettPhosPd(allyl)(Cl) complex is not merely a preference—it is a mechanistic necessity [2]. In situ generation of Pd⁰ from Pd(OAc)₂ often leads to incomplete activation or off-target binding. The preformed precatalyst rapidly generates the active monoligated Pd⁰ species. The immense steric bulk of the BrettPhos ligand accelerates the final reductive elimination step, effectively outcompeting deleterious β-hydride elimination pathways that typically plague alkyl nitrile couplings.

Direct α-Arylation of 1,3-Diketones

Direct α-arylation of indane-1,3-diones utilizes Pd(CH₃CN)₂Cl₂ and tBu-XPhos [3]. The electron-rich nature of the tBu-XPhos ligand facilitates the difficult oxidative addition of unactivated aryl iodides. Simultaneously, its steric profile prevents the formation of undesired bis-arylated or aldol condensation byproducts, ensuring high mono-selectivity.

Visualizing the Catalytic Architecture

To understand the operational flow of these transformations, the following diagram maps the generalized catalytic cascade for Pd-catalyzed indane synthesis.

Pathway Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Aryl Halide/Triflate) Pd0->OxAdd PdII Aryl-Pd(II) Intermediate OxAdd->PdII Insertion Alkene/Diene Insertion (Heck-Type) PdII->Insertion Trapping Nucleophilic Trapping / Allylic Alkylation Insertion->Trapping RedElim Reductive Elimination Trapping->RedElim RedElim->Pd0 Catalyst Regeneration Product Indane Derivative RedElim->Product

Generalized Pd-catalyzed cyclic cascade for indane synthesis.

Quantitative Data Summaries

The following table synthesizes the optimal conditions and expected outcomes for the three primary methodologies discussed.

MethodologyPrecatalyst / CatalystOptimal LigandKey SubstratesYield RangeSelectivity (ee/dr)
Enantioselective Carboannulation [1]Pd(OAc)₂BINOL-based Phosphoramidite1,3-Dienes + Aryl Iodides75–92%>99% ee
Alkene Difunctionalization [2]BrettPhosPd(allyl)(Cl)BrettPhos (built-in)2-Allylphenyl triflates + Alkyl Nitriles68–85%High dr (up to 20:1)
Direct α-Arylation [3]Pd(CH₃CN)₂Cl₂tBu-XPhosIndane-1,3-dione + Aryl Iodides80–95%Mono-selective
C(sp³)-H Activation [4]Pd(OAc)₂Traceless Halogen Directing GroupPalladacycles + CH₂Br₂60–88%N/A

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Adherence to the described causality and checkpoints is critical for reproducibility.

Workflow Step1 1. Catalyst Pre-Activation (Glovebox/Schlenk) Step2 2. Substrate Addition (Electrophile + Nucleophile) Step1->Step2 Step3 3. Solvent & Base (e.g., THF, Ag2CO3) Step2->Step3 Step4 4. Thermal Cycling (Strict Inert Atmosphere) Step3->Step4 Step5 5. Quench & Workup (Aqueous Extraction) Step4->Step5 Step6 6. Purification & QC (Column / Chiral HPLC) Step5->Step6

Step-by-step experimental workflow for Pd-catalyzed indane synthesis.

Protocol A: Synthesis of Chiral Indanes via Enantioselective Carboannulation [1]

Rationale: This protocol relies on the precise formation of a π-allyl-Pd complex. Moisture and oxygen will irreversibly oxidize the phosphoramidite ligand, destroying the chiral pocket.

Materials:

  • Pd(OAc)₂ (5 mol%)

  • BINOL-based phosphoramidite ligand (10 mol%)

  • Aryl iodide (1.0 equiv, 0.5 mmol)

  • 1,3-Diene (1.5 equiv)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous THF (5.0 mL)

Step-by-Step Procedure:

  • Preparation (Glovebox): In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with Pd(OAc)₂, the BINOL ligand, and Ag₂CO₃.

  • Solvent Addition: Add anhydrous THF (3.0 mL). Stir at room temperature for 15 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from a pale suspension to a homogenous yellow/orange complex. If it turns black, Pd black has precipitated due to oxygen contamination; discard and restart.

  • Substrate Addition: Add the aryl iodide and 1,3-diene dissolved in the remaining 2.0 mL of THF.

  • Reaction: Seal the tube, remove from the glovebox, and heat to 60 °C in an oil bath for 24 hours.

  • Monitoring: Monitor via TLC (Hexanes/EtOAc 9:1).

    • Self-Validation Checkpoint 2: Complete consumption of the UV-active aryl iodide spot indicates successful oxidative addition and cascade completion.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and elute with EtOAc (20 mL). Concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography on silica gel. Determine ee using chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Synthesis of 2-Cyanomethyl Indanes via Alkene Difunctionalization[2]

Rationale: Utilizing a preformed precatalyst ensures rapid entry into the catalytic cycle, preventing substrate degradation. LiHMDS is chosen as the base because the lithium counterion coordinates with the nitrile, enhancing its nucleophilicity for the trapping step.

Materials:

  • BrettPhosPd(allyl)(Cl) (5 mol%)

  • 2-Allylphenyl triflate (1.0 equiv, 0.5 mmol)

  • Alkyl nitrile (1.5 equiv)

  • LiHMDS (1.0 M in THF, 2.0 equiv)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Procedure:

  • Deprotonation: In a flame-dried flask under N₂, add the alkyl nitrile to anhydrous toluene (2.0 mL). Cool to -78 °C. Dropwise add LiHMDS. Stir for 30 minutes to pre-form the lithiated nitrile.

  • Catalyst Activation: In a separate vial, dissolve BrettPhosPd(allyl)(Cl) and 2-allylphenyl triflate in toluene (2.0 mL).

  • Coupling: Transfer the catalyst/substrate mixture to the lithiated nitrile solution via cannula.

  • Thermal Cycling: Warm the reaction to 80 °C and stir for 12 hours.

    • Self-Validation Checkpoint: The reaction will turn a deep red/brown. A persistent pale color indicates failure of the precatalyst to shed the allyl chloride ligand.

  • Quench: Cool to room temperature and quench with saturated aqueous NH₄Cl (5 mL). Extract with EtOAc (3 × 10 mL).

  • Purification: Dry over MgSO₄, concentrate, and purify by flash chromatography.

Troubleshooting & Optimization Insights

  • Catalyst Poisoning (Pd Black Formation): If rapid formation of a black precipitate is observed before substrate addition, the phosphine/phosphoramidite ligand has likely oxidized. Ensure rigorous degassing of solvents (freeze-pump-thaw method) and verify the integrity of the glovebox atmosphere.

  • Competing β-Hydride Elimination: In difunctionalization reactions, if alkene byproducts are observed instead of the desired indane, the reductive elimination is too slow. Switching to a more sterically demanding ligand (e.g., from XPhos to tBu-XPhos or BrettPhos) will compress the C-Pd-C bond angle, accelerating reductive elimination [2, 3].

  • Low Enantioselectivity: In carboannulation, trace moisture can coordinate to the Pd center, disrupting the chiral pocket formed by the BINOL ligand. Ensure Ag₂CO₃ is stored in a desiccator and rigorously dried prior to use[1].

References

  • Palladium-catalyzed enantioselective carboannulation of 1,3-dienes with aryl iodides enables access to chiral indanes. Chemical Communications (RSC Publishing).
  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles. Organic Letters (ACS Publications).
  • Palladium-Catalyzed Direct α-Arylation of Indane-1,3-dione to 2-Substituted Indene-1,3-diones. The Journal of Organic Chemistry.
  • Palladium-Catalyzed Alkylation with Alkyl Halides by C(sp³)-H Activation. Angewandte Chemie International Edition.

High-Resolution Preparative HPLC Protocol for the Purification and Enantiomeric Resolution of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Profile: 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (Molecular Weight: 236.11 g/mol ) is a highly hydrophobic, neutral indane derivative featuring a quaternary stereocenter at the C1 position.

Scientific Rationale & Strategy

In modern drug development, the isolation of active compounds via preparative High-Performance Liquid Chromatography (HPLC) is an indispensable tool for obtaining highly pure materials for pharmacological characterization[1]. Because enantiomers of chiral drugs frequently exhibit dramatically different safety profiles and therapeutic efficacies, regulatory agencies strongly favor the development of single enantiomers over racemic mixtures[2].

The synthesis of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile typically yields a racemic mixture with various synthetic impurities (e.g., debrominated byproducts or unreacted starting materials). Due to the steric hindrance of the quaternary C1 stereocenter, asymmetric synthesis is highly challenging, making preparative chromatographic resolution the most viable pathway to enantiomeric purity.

Causality in Method Design:

  • Lack of Ionizable Groups: The molecule is neutral. Therefore, pH-modifying buffers (like TFA or ammonium acetate) are chromatographically redundant. Utilizing a simple binary gradient of MS-grade Water and Acetonitrile prevents salt accumulation and vastly simplifies post-purification lyophilization.

  • High Lipophilicity: The indane core, combined with the bromine atom and methyl group, makes the compound highly hydrophobic. A standard C18 reversed-phase (RP) column is ideal for the initial chemical purification.

  • Chiral Recognition Mechanism: The nitrile group acts as a strong hydrogen-bond acceptor. By employing a normal-phase (NP) chiral method using a polysaccharide-based chiral stationary phase (CSP), the non-polar mobile phase (Hexane) forces the nitrile group to interact specifically with the carbamate linkages deep within the CSP's chiral cavities, driving enantioselectivity[3].

Experimental Workflow

The purification is executed as a self-validating, two-stage system: Stage 1 isolates the chemically pure racemate from the crude synthetic matrix, and Stage 2 resolves the racemate into its constituent (R) and (S) enantiomers.

HPLC_Workflow Crude Crude Synthesis Mixture RP_Scout Analytical RP-HPLC Scouting (C18, H2O/ACN) Crude->RP_Scout RP_Prep Preparative RP-HPLC (Chemical Purification) RP_Scout->RP_Prep Scale-up Chem_Pure Chemically Pure Racemate (>98% Purity) RP_Prep->Chem_Pure Chiral_Scout Chiral Analytical Scouting (Polysaccharide CSP) Chem_Pure->Chiral_Scout Chiral_Prep Preparative Chiral HPLC (Enantiomeric Resolution) Chiral_Scout->Chiral_Prep Scale-up Enantiomer_R (R)-Enantiomer Chiral_Prep->Enantiomer_R Enantiomer_S (S)-Enantiomer Chiral_Prep->Enantiomer_S

Caption: Two-stage HPLC workflow for chemical purification and chiral resolution of indane carbonitrile.

Stage 1: Chemical Purification (Achiral RP-HPLC)

Scaling from analytical to preparative LC requires geometric scaling of the column volume and flow rate to maintain the chromatographic profile while maximizing throughput[4].

Sample Preparation
  • Solubilization: Dissolve the crude synthesis mixture in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 50 mg/mL. Insight: DMSO is chosen over Acetonitrile to prevent the highly hydrophobic crude matrix from precipitating at the column head upon injection into the highly aqueous starting mobile phase.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove particulate matter that could foul the preparative column frits.

Chromatographic Parameters

Table 1: RP-HPLC Method Specifications

ParameterAnalytical ScoutingPreparative Scale-Up
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 5 µm
Mobile Phase A Milli-Q Water (Unbuffered)Milli-Q Water (Unbuffered)
Mobile Phase B Acetonitrile (HPLC Grade)Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min21.0 mL/min
Injection Volume 10 µL1.0 - 2.5 mL
Detection (UV) 220 nm & 254 nm220 nm (Trigger) & 254 nm
Gradient Profile 10% B to 95% B over 15 min10% B to 95% B over 15 min
Protocol Steps & Self-Validation
  • System Suitability Test (SST): Inject 10 µL of the crude sample on the analytical system. Validation Criterion: The main peak must exhibit a tailing factor ( Tf​ ) < 1.5 and a resolution ( Rs​ ) > 2.0 from the nearest impurity.

  • Preparative Injection: Execute the preparative run using mass-directed or UV-triggered fraction collection. Collect fractions corresponding to the main peak eluting at the established retention time.

  • In-Process Quality Control (IPQC): Analyze a 5 µL aliquot of the pooled fractions on the analytical system. Validation Criterion: Chemical purity must be 98.0% before proceeding to Stage 2.

  • Recovery: Lyophilize the pooled fractions to yield the chemically pure racemate as a dry powder.

Stage 2: Enantiomeric Resolution (Chiral NP-HPLC)

With the chemical impurities removed, the focus shifts to separating the enantiomers. Polysaccharide-based columns (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) operated in normal-phase mode are the gold standard for this class of compounds[3].

Sample Preparation
  • Solubilization: Dissolve the chemically pure racemate in a mixture of Hexane/Isopropanol (90:10 v/v) to a concentration of 20 mg/mL.

  • Equilibration: Ensure the sample is at room temperature and fully homogenized to prevent refractive index anomalies during injection.

Chromatographic Parameters

Table 2: Chiral NP-HPLC Method Specifications

ParameterAnalytical ScoutingPreparative Scale-Up
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µmChiralpak AD, 21.2 x 250 mm, 10 µm
Mobile Phase Hexane / Isopropanol (90:10 v/v)Hexane / Isopropanol (90:10 v/v)
Elution Mode IsocraticIsocratic
Flow Rate 1.0 mL/min18.0 mL/min
Injection Volume 5 µL1.0 mL
Detection (UV) 220 nm220 nm
Protocol Steps & Self-Validation
  • Analytical Resolution Check: Inject the racemate on the analytical chiral column. Validation Criterion: Baseline separation of the two enantiomeric peaks must be achieved with a resolution factor ( Rs​ ) 1.5. If Rs​<1.5 , adjust the Isopropanol concentration (e.g., lower to 5%) to increase retention and selectivity.

  • Preparative Stacked Injections: Because the method is isocratic, utilize stacked injections (injecting the next sample before the previous run has completely eluted) to maximize throughput.

  • Fraction Pooling: Collect Peak 1 (Enantiomer A) and Peak 2 (Enantiomer B) into separate, pre-weighed round-bottom flasks.

  • Chiral IPQC: Reinject an aliquot from each pooled flask onto the analytical chiral system. Validation Criterion: Enantiomeric Excess (ee) must be > 99.0%. If a fraction fails, it must be recycled through the preparative column.

  • Solvent Removal: Evaporate the Hexane/Isopropanol mobile phase using a rotary evaporator under reduced pressure at 35°C to yield the pure individual enantiomers.

References

  • 4 - Agilent Technologies[4]

  • 3 - Phenomenex[3]

  • 2 - American Pharmaceutical Review[2]

  • 1 - Teledyne Labs[1]

Sources

"application of bromo-indane derivatives in medicinal chemistry"

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this technical guide to transcend standard synthetic recipes. In medicinal chemistry, the true value of a molecular building block lies not just in its reactivity, but in its spatial geometry and pharmacological privilege. This application note dissects the strategic utility of bromo-indane derivatives —a class of rigid, bicyclic scaffolds that have become indispensable in modern drug discovery.

Below, we explore the mechanistic rationale behind their use, map out their divergent pharmacological applications, and provide self-validating, field-proven protocols for their integration into complex molecular architectures.

Mechanistic Grounding: The Privileged Bromo-Indane Scaffold

The indane ring is a non-heterocyclic fused system comprising a benzene ring fused to a five-membered cyclopentane ring . This rigid bicyclic nature is its greatest asset: it drastically restricts the conformational flexibility of attached pharmacophores, locking them into bioactive geometries that enhance target affinity and selectivity.

When functionalized with a bromine atom (e.g., 5-bromoindanone, 2-bromo-indane), the scaffold gains a highly reactive electrophilic center.

  • Early-Stage Utility: The C–Br bond serves as a robust handle for transition-metal-catalyzed cross-coupling (Suzuki, Negishi) or nucleophilic displacement 1.

  • Late-Stage Optimization: The bromine atom can be strategically replaced by bioisosteres (such as a trifluoromethyl group) to tune lipophilicity, metabolic stability, and steric bulk within a receptor's hydrophobic pocket 2.

Targets Core Bromo-Indane Scaffold (Privileged Structure) T1 CCR5 Receptors (Anti-HIV-1) Core->T1 Piperazine substitution T2 mGluR1/mGluR5 (Neurological Disorders) Core->T2 Amino acid functionalization T3 PDE4 (Inflammation / Asthma) Core->T3 Pyrrolidine coupling T4 COX-2 (Analgesic / Anti-inflammatory) Core->T4 Sulfonamido modification

Caption: Divergent pharmacological targeting using the versatile bromo-indane scaffold.

Strategic Workflows & Target Applications

A. Antiviral Agents: CCR5 Antagonists

The 5-bromoindane core is instrumental in synthesizing HIV-1 entry inhibitors. By binding to the CCR5 co-receptor, these small molecules induce a conformational change that prevents the binding of the viral gp120 protein [[2]](). Causality of Design: The indane ring provides the exact steric bulk necessary to occupy the hydrophobic pocket of the CCR5 receptor. Synthesis typically begins with 5-bromoindan-1-one. Reduction of the ketone, followed by chlorination and nucleophilic displacement with a piperazine derivative, yields a potent intermediate that can be further optimized into clinical candidates like INCB9471 2.

Workflow Step1 5-Bromoindan-1-one Step2 Reduction (NaBH4) Selective Ketone Reduction Step1->Step2 Step3 Chlorination (SOCl2) Leaving Group Activation Step2->Step3 Step4 Nucleophilic Substitution (S)-4-Boc-2-methylpiperazine Step3->Step4 Step5 Diastereomer Separation (Flash Chromatography) Step4->Step5 Step6 CCR5 Antagonist Lead (INCB9471 Precursor) Step5->Step6

Caption: Workflow for synthesizing CCR5 antagonists from 5-bromoindan-1-one.

B. Neurological Targets: mGluR Ligands

Bromo-indanes are critical in the enantioselective synthesis of metabotropic glutamate receptor (mGluR) ligands, such as (S)-AIDA and (S)-APICA 3. Causality of Design: The synthesis leverages the organocatalytic amination of functionalized indane carboxaldehydes. The bromine atom at the 5-position allows for late-stage Pd(0)-catalyzed phosphonate coupling, which is essential for mimicking the glutamate pharmacophore 3.

C. Anti-inflammatory Agents: PDE4 and COX-2 Inhibitors
  • PDE4 Inhibitors: 2-Bromo-indane is utilized as an alkylating reagent to synthesize pyrrolidine derivatives that inhibit PDE4, thereby attenuating the release of proinflammatory mediators like cytokines and superoxide 4.

  • COX-2 Inhibitors: 5-acetylamino-6-bromoindane serves as a precursor for 5-methanesulfonamido-1-indanones, which selectively inhibit COX-2 over COX-1, providing targeted analgesic and anti-inflammatory effects 5.

Quantitative Pharmacological Data

The table below summarizes the biological efficacy of various bromo-indane-derived compounds across different therapeutic targets.

Compound / DerivativePrimary TargetApplication / DiseaseKey Pharmacological Metric
INCB9471 (Precursor) CCR5 ReceptorHIV-1 Infection Kd​=3.1 nM (in human PBMCs)
(S)-AIDA mGluR1Neurological Disorders >99% ee (Enantiomeric excess)
Pyrrolidine-indanes PDE4Inflammation / Asthma IC50​≈200 nM (Rolipram ref.)
5-methanesulfonamido-indanones COX-2Pain / InflammationSelective COX-2 over COX-1 inhibition

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and built-in Quality Control (QC) steps ensure you can verify success before proceeding.

Protocol A: Reductive Amination & Piperazine Displacement (CCR5 Lead Generation)

Objective: To construct the core framework for CCR5 antagonists via nucleophilic displacement of a 5-bromoindane intermediate 2.

  • Reduction: Dissolve 5-bromoindan-1-one in anhydrous THF. Add NaBH4​ portion-wise at 0 °C.

    • Causality: NaBH4​ is a mild reducing agent that selectively reduces the ketone to 5-bromoindan-1-ol without risking the reductive dehalogenation of the aryl bromide, a common side reaction with stronger agents like LiAlH4​ .

  • Chlorination: Treat the resulting alcohol with thionyl chloride ( SOCl2​ ) in dichloromethane.

    • Causality: SOCl2​ converts the hydroxyl group into a highly reactive chloride leaving group, facilitating the subsequent SN​2 displacement.

  • Nucleophilic Substitution: React the 1-chloro-5-bromoindane with (S)-4-Boc-2-methylpiperazine in the presence of a mild base (e.g., K2​CO3​ ).

    • Causality: The base neutralizes the HCl byproduct, driving the reaction forward and preventing the protonation of the piperazine nucleophile.

Self-Validation & QC:

  • In-Process Control (IPC): Monitor Step 1 via TLC (Hexane/EtOAc 7:3). The disappearance of the UV-active ketone spot and the appearance of a more polar alcohol spot (loss of carbonyl stretch at ~1710 cm−1 in FTIR) confirm conversion.

  • Final Validation: Perform chiral HPLC to quantify the diastereomeric ratio. Use 1H -NMR to confirm the presence of the piperazine methine protons (~2.8-3.2 ppm) and the intact aromatic protons of the indane ring.

Protocol B: Organocatalytic Demethylation for mGluR Ligands

Objective: To selectively deprotect enol ethers in the presence of ester functionalities during the synthesis of (S)-AIDA 3.

  • Reagent Preparation: Cool a solution of the functionalized indane enol ether in anhydrous CH2​Cl2​ to -78 °C under an inert argon atmosphere.

  • Demethylation: Slowly add a 1.0 M solution of Boron Tribromide ( BBr3​ ) in CH2​Cl2​ dropwise.

    • Causality: BBr3​ acts as a hard Lewis acid that coordinates with the enol ether oxygen, facilitating selective cleavage. Mineral acids or p-toluenesulfonic acid (PTSA) are strictly avoided here because they non-selectively hydrolyze the critical ester groups required for downstream phosphonate coupling 3.

  • Quenching: Carefully quench the reaction with saturated aqueous NaHCO3​ at -78 °C before warming to room temperature.

    • Causality: Cold quenching prevents exothermic degradation and minimizes the formation of polymeric byproducts.

Self-Validation & QC:

  • In-Process Control (IPC): Check for the loss of the methoxy peak (~3.8 ppm) in the 1H -NMR spectrum of the crude aliquot.

  • Final Validation: High-Resolution Mass Spectrometry (HRMS) must confirm the exact mass of the demethylated indane aldehyde, ensuring the ester moiety remains strictly intact.

References

  • Source: nih.
  • Source: acs.
  • Source: google.com (Patents)
  • Source: google.com (Patents)
  • Source: ajrconline.

Sources

Application Note: Rational Design, Synthesis, and Evaluation of Indene-Scaffold Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Succinate dehydrogenase (SDH, Complex II) is a critical enzyme that physically links the tricarboxylic acid (TCA) cycle with the mitochondrial electron transport chain. By catalyzing the oxidation of succinate to fumarate and transferring the resulting electrons to the ubiquinone pool, SDH serves as an essential energy-producing node[1]. Targeting the ubiquinone-binding pocket (Q-site) of SDH is a highly validated strategy for developing broad-spectrum agricultural fungicides and exploring novel pharmaceutical therapeutics[2].

While carboxamide derivatives have historically dominated the SDHI landscape, the emergence of resistant fungal isolates necessitates the continuous evolution of inhibitor scaffolds[3]. Recent breakthroughs demonstrate that incorporating an indene scaffold —often linked via amino acid derivatives—significantly enhances the inhibitor's binding affinity[4]. Commercial successes like fluindapyr and inpyrfluxam validate the utility of the indene moiety[5], while novel indene amino acid derivatives (e.g., compounds i18 and i19) represent the next generation of highly potent SDHIs[4].

Mechanistic Rationale: The Indene Advantage

The SDH complex comprises four subunits: SDHA (flavoprotein), SDHB (iron-sulfur protein), and the membrane-anchoring SDHC and SDHD subunits, which together form the Q-site[1].

The primary causality behind selecting an indene scaffold lies in its superior lipophilicity mapping. The rigid, bicyclic nature of the indene fragment induces an optimized fit within the hydrophobic pocket of the Q-site. Specifically, it establishes strong hydrophobic interactions with highly conserved tryptophan residues (e.g., Trp35, Trp172, Trp173)[1][4]. This precise spatial occupancy competitively blocks ubiquinone reduction, halting electron transfer and ultimately triggering pathogen apoptosis due to severe energy depletion.

SDH_Pathway Succinate Succinate SDHA SDHA (Flavoprotein) FAD Reduction Succinate->SDHA Oxidation Fumarate Fumarate SDHA->Fumarate Release SDHB SDHB (Iron-Sulfur) Electron Transfer SDHA->SDHB e- Transfer SDHC_D SDHC/SDHD (Membrane) Ubiquinone Binding SDHB->SDHC_D e- Transfer Ubiquinone Ubiquinone (CoQ) SDHC_D->Ubiquinone Reduction Ubiquinol Ubiquinol (CoQH2) Ubiquinone->Ubiquinol Release Indene_SDHI Indene-Scaffold SDHI (e.g., Compound i18/i19) Indene_SDHI->SDHC_D Competitive Inhibition (Blocks Q-site)

Figure 1: Electron transport pathway in Complex II and competitive inhibition by indene-scaffold SDHIs.

Quantitative Structure-Activity Relationship (SAR)

Recent 3D-QSAR modeling and lipophilicity mapping have quantified the impact of the indene scaffold[4]. Compound i18, a novel indene amino acid derivative, exhibited a 7.4-fold enhancement in porcine heart SDH inhibition compared to its parent structure[4]. Furthermore, Compound i19 (commercially referenced as SDH-IN-8) demonstrated exceptional in vitro antifungal efficacy, rivaling the commercial standard boscalid across multiple destructive phytopathogens[4][6].

Table 1: In Vitro Enzymatic and Antifungal Activity of Key Indene SDHIs

Compound / InhibitorPorcine Heart SDH IC₅₀ (μM)R. solani EC₅₀ (mg/L)B. cinerea EC₅₀ (mg/L)S. sclerotiorum EC₅₀ (mg/L)
Parent Scaffold 3.7257N/AN/AN/A
Compound i18 0.5026N/AN/AN/A
Compound i19 (SDH-IN-8) N/A0.18430.48290.1349
Boscalid (Standard) Baseline ControlComparable to i19Comparable to i19Comparable to i19

(Data synthesized from Zhang et al., 2025[4] and MedChemExpress life science reagents[6])

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the enzymatic screening, biological evaluation, and computational validation of indene-scaffold SDHIs.

Workflow Design Rational Design Indene Scaffold Synthesis Chemical Synthesis Amino Acid Linkers Design->Synthesis EnzymeAssay In Vitro SDH Assay (Porcine Heart) Synthesis->EnzymeAssay FungalAssay Antifungal Screening (Mycelial Growth) Synthesis->FungalAssay Docking 3D-QSAR & Docking Binding Mode Analysis EnzymeAssay->Docking SAR Data FungalAssay->Docking Bioactivity Docking->Design Iterative Optimization

Figure 2: Integrated workflow for the design, synthesis, and validation of novel indene SDHIs.

Protocol A: In Vitro SDH Enzyme Inhibition Assay

Causality & Validation: Porcine heart SDH is utilized as a highly conserved, standardizable mammalian model to establish baseline enzymatic IC₅₀ values before complex fungal testing[4]. This ensures that the inhibitor's fundamental binding mechanics at the ubiquinone binding site are sound. The assay relies on the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor that mimics ubiquinone. A parallel control using a known SDHI (e.g., Boscalid) validates the assay's dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate (pH 7.4), 0.1% Triton X-100, and 1 mM sodium azide (to inhibit Complex IV).

  • Enzyme Incubation: Add 10 μg of purified porcine heart SDH to the reaction buffer. Incubate with varying concentrations of the indene SDHI (e.g., Compound i18) dissolved in DMSO (final DMSO concentration <1%) for 10 minutes at 30°C.

  • Substrate Addition: Initiate the reaction by adding 20 mM sodium succinate and 50 μM DCPIP.

  • Kinetic Measurement: Monitor the colorimetric shift (decrease in absorbance) of DCPIP at 600 nm using a microplate reader for 5 minutes.

  • Data Validation: Calculate the IC₅₀ by plotting the fractional activity against the logarithmic inhibitor concentration. Ensure the DMSO-only negative control shows zero inhibition.

Protocol B: Mycelial Growth Inhibition Assay

Causality & Validation: The agar dilution method provides a direct, macroscopic measurement of fungicidal activity[1]. To ensure the self-validating nature of this protocol, a solvent-only control is mandatory to confirm that growth inhibition is solely attributable to the indene SDHI and not solvent toxicity.

Step-by-Step Methodology:

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50°C.

  • Compound Incorporation: Aseptically mix the indene inhibitor (e.g., Compound i19) into the PDA to achieve final concentrations ranging from 0.05 to 50 mg/L. Pour into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug (taken from the leading edge of a 3-day-old active culture of R. solani or B. cinerea) face-down in the center of the agar plate.

  • Incubation & Measurement: Incubate the plates at 25°C in the dark. Measure the colony diameter using digital calipers after 48-72 hours (when the blank control reaches the edge of the plate).

  • Data Validation: Calculate the percentage of inhibition relative to the blank DMSO control to determine the EC₅₀ value.

Protocol C: 3D-QSAR Modeling and Molecular Docking

Causality & Validation: Computational docking validates the physical assay data by visualizing the binding pose of the indene fragment within the Q-site[4]. Density Functional Theory (DFT) calculations and Molecular Electrostatic Potential (MEP) analysis corroborate the proposed binding mode, specifically identifying the electron density distribution that facilitates hydrophobic interactions with Trp residues[4].

Step-by-Step Methodology:

  • Ligand Preparation: Construct the 3D structure of the indene derivative using chemical drawing software. Optimize the geometry using DFT (e.g., B3LYP/6-31G* basis set) to obtain the lowest energy conformation.

  • Protein Preparation: Retrieve the high-resolution crystal structure of SDH (e.g., PDB ID: 2FBW)[1]. Remove water molecules, add polar hydrogens, and assign Gasteiger charges.

  • Docking Execution: Define the grid box centered on the Q-site (encompassing SDHB, SDHC, and SDHD interfaces). Execute the docking simulation using AutoDock Vina or Glide.

  • Interaction Analysis: Extract the top-scoring pose. Validate the lipophilicity mapping by confirming the distance between the indene bicyclic ring and the Trp35/Trp172 residues is within optimal van der Waals contact distance (3.5–4.0 Å).

References

  • Title: Design, Synthesis, and Bioactivity Evaluation of Novel Indene Amino Acid Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (2025) URL: [Link]

  • Title: Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors Source: Journal of Agricultural and Food Chemistry (2022) URL: [Link]

  • Title: Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors Source: Molecules / PMC (2023) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource to help researchers, medicinal chemists, and drug development professionals navigate the specific mechanistic hurdles associated with synthesizing 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (also known as 5-bromo-1-methylindane-1-carbonitrile).

This guide focuses on the most robust two-step synthetic route: the nucleophilic methylation of commercially available 5-bromo-1-indanone[1], followed by a Lewis acid-mediated cyanation using trimethylsilyl cyanide (TMSCN)[2].

Reaction Pathway & Mechanistic Pitfalls

The synthesis relies on generating a tertiary benzylic alcohol intermediate, which is then subjected to an SN1-type substitution. Understanding the competing side reactions—specifically enolization in Step 1 and E1 elimination in Step 2—is critical for maximizing yield.

G SM 5-Bromo-1-indanone (Starting Material) Int 5-Bromo-1-methylindan-1-ol (Intermediate) SM->Int MeMgBr, CeCl3 THF, -78°C Enol Enolate / Recovered SM (Side Reaction) SM->Enol Deprotonation (Poor temp control) Prod 5-Bromo-1-methyl-2,3-dihydro- 1H-indene-1-carbonitrile Int->Prod TMSCN, BF3·OEt2 CH2Cl2, -78°C Indene 5-Bromo-1-methyl-1H-indene (Elimination Byproduct) Int->Indene E1 Elimination (Excess heat/Lewis Acid)

Figure 1: Synthetic workflow highlighting desired pathways (solid) and common failure modes (dashed).

Step-by-Step Experimental Protocols

To ensure a self-validating system, each protocol includes critical checkpoints. If a checkpoint fails, refer immediately to the Troubleshooting FAQs.

Step 1: Synthesis of 5-Bromo-1-methylindan-1-ol

Objective: Convert the ketone to a tertiary alcohol while suppressing alpha-deprotonation.

  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with Argon. Add anhydrous CeCl₃ (1.5 equiv.) and heat under vacuum at 140 °C for 2 hours to ensure complete dehydration.

  • Reagent Mixing: Cool the flask to 0 °C, add anhydrous THF (0.2 M), and stir vigorously for 2 hours. Cool the suspension to -78 °C.

  • Organometallic Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.3 equiv.). Stir for 30 minutes at -78 °C to form the organocerium complex.

  • Substrate Addition: Slowly add a solution of 5-bromo-1-indanone (1.0 equiv.) in anhydrous THF over 30 minutes[3].

  • Reaction & Quench: Stir at -78 °C for 2 hours. Quench at -78 °C with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Checkpoint: Analyze crude via ¹H-NMR. Look for the disappearance of the ketone alpha-protons (multiplet ~2.7 ppm) and the appearance of the new methyl singlet (~1.5 ppm).

Step 2: Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Objective: Substitute the tertiary hydroxyl group with a cyano group while preventing dehydration to the indene.

  • Preparation: In a flame-dried flask under Argon, dissolve 5-bromo-1-methylindan-1-ol (1.0 equiv.) and TMSCN (2.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M)[2].

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to exactly -78 °C.

  • Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 1.2 equiv.) dropwise over 15 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78 °C for 1 hour. Do not allow the reaction to warm above -40 °C.

  • Safe Quench: Quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Transfer the mixture to a well-ventilated fume hood and add a 10% w/v solution of sodium hypochlorite (bleach) to safely neutralize excess TMSCN.

  • Workup: Extract with CH₂Cl₂ (3x), dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc).

Reaction Optimization Data

The choice of Lewis acid and temperature in Step 2 dictates the balance between the desired SN1 substitution and the unwanted E1 elimination.

Table 1: Effect of Lewis Acid and Temperature on Step 2 Product Distribution

Lewis AcidTemperature ProfileConversion (%)Target Nitrile (%)Indene Byproduct (%)
BF₃·OEt₂ -78 °C (Maintained) >95 88 12
BF₃·OEt₂-78 °C to 0 °C>953565
TiCl₄-78 °C>955545
SnCl₄-78 °C756510

Troubleshooting FAQs

Q: I am recovering mostly unreacted 5-bromo-1-indanone after Step 1. Why is the Grignard addition failing? A: 1-Indanones possess relatively acidic alpha-protons. Standard MeMgBr often acts as a base rather than a nucleophile, leading to enolization of the ketone. Upon aqueous workup, the enolate simply tautomerizes back to the starting material. Solution: Implement the Imamoto protocol by pre-mixing MeMgBr with anhydrous CeCl₃. The resulting organocerium reagent is highly nucleophilic but significantly less basic, heavily favoring the 1,2-addition over deprotonation.

Q: My LC-MS/NMR for Step 2 shows a major byproduct with a mass of [M-H₂O] and new alkene signals. How do I prevent this? A: You are observing 5-bromo-1-methyl-1H-indene. Tertiary benzylic alcohols readily undergo E1-type elimination in the presence of Lewis acids. The benzylic carbocation intermediate is highly stabilized, and if the trapping by the weak TMSCN nucleophile is too slow, the loss of an adjacent proton occurs. Solution: Strict temperature control is non-negotiable. Ensure your cooling bath is fully saturated with dry ice (-78 °C). Furthermore, ensure you are adding the Lewis acid last to a pre-mixed solution of the alcohol and TMSCN. If the alcohol and Lewis acid are mixed first, elimination is instantaneous.

Q: The cyanation reaction is stalling, and I see unreacted tertiary alcohol on TLC. A: This is almost always a moisture issue. Water will rapidly hydrolyze TMSCN to HCN gas (which escapes the reaction) and will coordinate and deactivate the BF₃·OEt₂. Solution: Ensure your CH₂Cl₂ is freshly dispensed from a solvent purification system (water < 10 ppm). Use a fresh, unopened bottle of TMSCN and distill your BF₃·OEt₂ over CaH₂ prior to use.

Q: What is the safest way to handle and quench the TMSCN in this workflow? A: TMSCN is highly toxic and reacts with moisture or acids to release lethal Hydrogen Cyanide (HCN) gas. Solution: Always work in a certified fume hood. For the quench, unreacted TMSCN must be oxidized. Add the reaction mixture to a stirred solution of saturated aqueous NaHCO₃ mixed with excess sodium hypochlorite (bleach). The basic environment prevents HCN gas evolution, while the bleach oxidizes the cyanide ions to significantly less toxic cyanate ions.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 520695, 5-Bromo-1-indanone." PubChem, [Link].

  • Schmid, M., et al. "Ring-Expansion Approaches for the Total Synthesis of Salimabromide." Tetrahedron, vol. 75, no. 24, 2019, pp. 3195-3215. [Link]

  • Morimoto, M., et al. "Total syntheses of the squalene-derived halogenated polyethers ent-dioxepandehydrothyrsiferol and armatol A via bromonium- and Lewis acid-initiated epoxide-opening cascades." Chemical Science, vol. 6, no. 1, 2015, pp. 690-695. [Link]

Sources

"optimization of reaction conditions for the synthesis of indane carbonitriles"

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of indane carbonitriles. Indane carbonitriles are critical pharmacophores in drug discovery, serving as precursors to primary amines, carboxylic acids, and amidines in the development of CNS-active agents and kinase inhibitors.

Despite the maturity of cross-coupling methodologies, the transition-metal-catalyzed cyanation of sterically encumbered indanyl halides (or pseudo-halides) remains a capricious transformation. This guide provides drug development professionals and bench scientists with an authoritative, mechanistic framework for troubleshooting low yields, catalyst deactivation, and regioselectivity issues.

Mechanistic Framework & Failure Analysis

To successfully optimize a cyanation reaction, one must first understand the causality behind catalytic failure. The palladium-catalyzed cyanation of indanyl halides follows a standard cross-coupling cycle: oxidative addition, ligand exchange (transmetalation), and reductive elimination.

However, the cyanide anion ( CN− ) is both a strong σ -donor and a π -acceptor. If the concentration of free CN− in solution exceeds the rate of oxidative addition, the active Pd(0) species is rapidly sequestered into inactive, thermodynamically stable complexes[1].

CatalyticCycle Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Indanyl-X) Pd0->OxAdd + Indanyl Halide Poison1 Inactive [Pd(CN)4]2- (Excess CN-) Pd0->Poison1 Excess Free CN- Poison2 Inactive [Pd(CN)3H]2- (Trace H2O / HCN) Pd0->Poison2 Moisture / HCN PdII_Ind Indanyl-Pd(II)-X OxAdd->PdII_Ind TransMet Ligand Exchange (Cyanide Source) PdII_Ind->TransMet + CN- PdII_CN Indanyl-Pd(II)-CN TransMet->PdII_CN - X- RedElim Reductive Elimination PdII_CN->RedElim RedElim->Pd0 Catalyst Regeneration Product Indane Carbonitrile RedElim->Product Product Release

Pd-catalyzed cyanation cycle of indanyl halides and off-cycle catalyst poisoning pathways.

Troubleshooting Guides & FAQs

Q1: My reaction stalls at 10-15% conversion, and the solution turns pale yellow. Why is the catalyst dying?

A1: You are experiencing classical cyanide poisoning. When using highly soluble cyanide sources like KCN or NaCN , the concentration of dissolved CN− overwhelms the catalytic cycle. The excess cyanide binds irreversibly to the Pd(0) center, forming the catalytically dead [Pd(CN)4​]2− complex[1].

  • The Fix: Switch to a "slow-release" cyanide source. Zn(CN)2​ is the industry standard because its polymeric structure limits the concentration of free CN− in solution[2]. For an even safer, greener alternative, use Potassium Hexacyanoferrate(II) ( K4​[Fe(CN)6​] ), which releases cyanide only upon heating in the presence of a base[3].

Q2: I rigorously dried my solvents, but my catalyst still deactivated. What did I miss?

A2: Trace moisture on the cyanide salt itself. Alkali cyanides are highly hygroscopic. Even trace amounts of water will hydrolyze the cyanide anion to form hydrogen cyanide ( HCN ). HCN is highly reactive toward Pd(0) and undergoes rapid oxidative addition to form the inactive hydrido-palladium complex [Pd(CN)3​H]2− [1].

  • The Fix: Dry your cyanide salts under high vacuum at 60°C overnight before use. Alternatively, if working under aqueous conditions, utilize bulky, electron-rich ligands (e.g., t−Bu3​P or specialized dialkylbiarylphosphines) that sterically block the formation of higher-order palladium-cyanide complexes[2].

Q3: The reaction mixture turned pitch black within 15 minutes of heating, and conversion is 0%. What happened?

A3: Your catalyst has aggregated into Palladium Black. This indicates either oxygen ingress or rapid ligand dissociation. Oxygen oxidizes the phosphine ligands to phosphine oxides, stripping the Pd(0) of its stabilizing coordination sphere and causing it to precipitate as elemental palladium[4].

  • The Fix: Ensure strict Schlenk techniques. Interestingly, the addition of 1-2 vol% of isopropanol ( i−PrOH ) to the solvent has been proven to act as a sacrificial reductant, scavenging trace oxygen and significantly prolonging catalyst life in open-air setups[4].

Q4: My indane substrate is sterically hindered at the 1-position. How do I improve the yield?

A4: Optimize the bite angle and electron density of your ligand. Steric hindrance at the indane 1-position severely retards the oxidative addition step. Standard ligands like PPh3​ are insufficient.

  • The Fix: Upgrade to a bidentate ligand with a wide bite angle, such as dppf or Xantphos , which forces the Pd center into a geometry that accelerates reductive elimination. Alternatively, use Pd(t−Bu3​P)2​ , which provides a highly electron-rich, mono-ligated Pd(0) species that excels at inserting into hindered C−Br bonds[5].

Reagent Selection & Quantitative Optimization Data

To facilitate rapid decision-making at the bench, refer to the following quantitative summaries of cyanide sources and historical optimization data for indanyl/aryl systems.

Table 1: Strategic Selection of Cyanide Sources
Cyanide SourceToxicitySolubility in OrganicsImpact on Pd CatalystRecommended Use Case
NaCN / KCN HighLowHigh risk of poisoningNot recommended for hindered indanes.
Zn(CN)2​ HighModerateLow risk (slow release)Standard benchtop cyanation[2].
K4​[Fe(CN)6​] LowLowVery low riskGreen chemistry, large-scale synthesis[3].
Acetone Cyanohydrin HighHighLow risk (if added slowly)Continuous flow or syringe pump setups[6].
Table 2: Representative Optimization Metrics for Hindered Bromides
Catalyst SystemCyanide SourceSolventTemp (°C)Time (h)Indane Nitrile Yield (%)
Pd(OAc)2​ / PPh3​ KCN DMF12024< 15% (Poisoned)
Pd2​(dba)3​ / dppf Zn(CN)2​ DMF1001285%
Pd(OAc)2​ / dppf K4​[Fe(CN)6​] DMF / H2​O 1001891%[4]
Pd(t−Bu3​P)2​ Zn(CN)2​ THF / H2​O 401889%[2]

Self-Validating Experimental Protocol

The following protocol utilizes K4​[Fe(CN)6​] as a non-toxic cyanide source. It is designed as a self-validating system : specific physical observations (color changes, solubility) are embedded as checkpoints to ensure the reaction is proceeding correctly before committing to full workup.

ExpWorkflow Step1 1. Reagent Preparation Dry Indanyl Halide, K4[Fe(CN)6], Pd(OAc)2, dppf Step2 2. Degassing 3x Vacuum/N2 Purge Step1->Step2 Step3 3. Solvent Addition Degassed DMF/H2O (Vol 4-6%) Step2->Step3 Step4 4. Heating & Monitoring 100°C, TLC/GC-MS Check at 2h Step3->Step4 Step5 5. Quenching Cool to RT, Add EtOAc/Water Step4->Step5 Step6 6. Purification Silica Gel Column Chromatography Step5->Step6

Self-validating experimental workflow for the synthesis of indane carbonitriles.
Step-by-Step Methodology:
  • Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the indanyl bromide (1.0 mmol), K4​[Fe(CN)6​]⋅3H2​O (0.2 mmol, 0.2 equiv. provides 1.2 equiv. of CN− ), Pd(OAc)2​ (0.02 mmol, 2 mol%), dppf (0.04 mmol, 4 mol%), and Na2​CO3​ (1.0 mmol).

  • Atmosphere Exchange: Seal the tube with a septum. Evacuate the tube and backfill with ultra-high purity Nitrogen ( N2​ ). Repeat this cycle three times.

  • Solvent Addition: Syringe in 3.0 mL of rigorously degassed DMF and 0.15 mL of degassed H2​O (approx. 5 vol% H2​O ).

    • Validation Checkpoint 1: The addition of 4-6 vol% water is critical; it acts as a co-solvent to slightly solubilize the K4​[Fe(CN)6​] without causing massive CN− dumping[4].

  • Catalyst Activation: Stir the mixture at room temperature for 5 minutes.

    • Validation Checkpoint 2: The solution should turn a deep red/orange, indicating the successful formation of the active Pd(0)−dppf complex. If it turns black, oxygen is present; abort and restart.

  • Reaction Execution: Place the tube in a pre-heated oil bath at 100 °C. Stir vigorously for 16-18 hours.

  • Monitoring: After 2 hours, take a 10 μL aliquot, dilute in EtOAc, wash with water, and analyze via GC-MS. You should observe >30% conversion to the indane carbonitrile mass.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash with water (3 x 10 mL) to remove DMF and residual iron salts. Extract the aqueous layer once with EtOAc (10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Development of an Open-Air and Robust Method for Large-Scale Palladium-Catalyzed Cyanation of Aryl Halides: The Use of i-PrOH to Prevent Catalyst Poisoning by Oxygen Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters (ACS Publications) URL:[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • Nickel-Catalyzed Cyanation of Benzylic and Allylic Pivalates Source: SciSpace / Academic Theses URL:[Link]

  • Cyanation of Aryl Bromide : r/OrganicChemistry Source: Reddit (Community Troubleshooting) URL:[Link]

Sources

Section 1: Troubleshooting Intramolecular Friedel-Crafts Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Functionalized Indane Synthesis . As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks in indane synthesis—specifically focusing on yield optimization, regioselectivity, and the suppression of competitive side reactions.

This guide abandons generic advice in favor of mechanistic causality. By understanding why a reaction fails, we can engineer self-validating protocols that ensure high-fidelity outcomes in your drug development workflows.

Q: Why am I isolating high amounts of elimination products (indenes/alkenes) instead of my desired indane during the acid-catalyzed cyclization of benzyl carbinols?

The Causality: The intramolecular Friedel-Crafts alkylation of benzyl carbinols begins with the dehydration of the hydroxyl group to form a benzylic carbocation. If the tethered arene is insufficiently nucleophilic, or if steric crowding prevents the necessary orbital alignment for ring closure, the intermediate carbocation will undergo an E1 elimination (loss of a proton) to form an alkene or indene[1]. Harsh Brønsted acids (like H₂SO₄) or high temperatures exacerbate this by accelerating the elimination pathway before the arene can attack. For example, using TiCl₄ at temperatures warming from -78 °C to 23 °C predominantly yields indene elimination products rather than the desired indane[2].

The Solution: Switch to a highly oxophilic, mild Lewis acid catalyst system that stabilizes the carbocation intermediate without forcing immediate elimination. A catalytic amount of Ca(NTf₂)₂ paired with Bu₄NPF₆ has been proven to yield indanes with near-quantitative yields and high trans-diastereoselectivity, effectively outcompeting the E1 pathway[1].

Quantitative Data: Catalyst Efficacy in Indane Synthesis

The following table summarizes the causal relationship between catalyst selection, reaction conditions, and the resulting major product.

Catalyst SystemSubstrateTemp (°C)Time (h)Major ProductYield (%)Ref
Ca(NTf₂)₂ / Bu₄NPF₆ (5 mol%) Benzyl carbinol801Indane (trans)99[1]
HNTf₂ (10 mol%) Benzyl carbinol4012Indane (trans)49[1]
TiCl₄ (1.2 equiv) α-Keto-phenylbutanoate-78 to 233Indene (Elimination)92*[2]
Tb(OTf)₃ 3-Arylpropionic acid250-1-IndanoneGood[3]

*Combined yield of indene and dimeric indanyl-indene due to E1 elimination outcompeting cyclization.

Self-Validating Protocol: Standardized Intramolecular Friedel-Crafts Alkylation

Objective: High-yield diastereoselective synthesis of indanes while suppressing E1 elimination.

  • Preparation: Dissolve the benzyl carbinol precursor (0.25 mmol) in 0.75 mL of anhydrous solvent (e.g., dichloroethane) under an inert argon atmosphere.

  • Catalyst Addition: Add 5 mol% Ca(NTf₂)₂ and 5 mol% Bu₄NPF₆.

    • Validation Check: The reaction mixture must remain homogeneous. The appearance of cloudiness or precipitates indicates moisture contamination, which will hydrolyze the calcium catalyst and stall the reaction.

  • Thermal Activation: Stir the mixture at 80 °C for 1 hour.

    • Validation Check: Monitor via GC-MS or TLC. The disappearance of the starting material mass without the appearance of the M-18 (dehydration/alkene) peak confirms that cyclization is successfully outcompeting elimination. If M-18 peaks appear, lower the temperature to 60 °C to favor the kinetic cyclization product.

  • Quenching: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with dichloromethane[1].

Section 2: Overcoming Baldwin's Rules in Enantioselective Synthesis

Q: How can I achieve high yields of enantioenriched indanes via 5-endo-trig cyclizations when Baldwin's rules state this pathway is kinetically unfavorable?

The Causality: 5-endo-trig cyclizations are formally disfavored because achieving the appropriate approach trajectory for orbital overlap in the transition state is geometrically constrained. However, geometric constraints are not always decisive. The preference for a 5-endo-trig Michael reaction can be driven by thermodynamic contributions to the innate selectivity of the nucleophilic group, overriding Baldwin's rules[4].

The Solution: Employ a cation-directed approach. By pairing a delocalized anion with a chiral ammonium salt (such as a Maruoka N-spiro C2-symmetric catalyst), the chiral counterion controls the π-face selectivity. Furthermore, installing an electron-withdrawing group on the trigonal carbon stabilizes the developing charge in the transition state, driving the reaction forward to yield complex indanes bearing all-carbon quaternary stereocenters with high enantiomeric ratios (e.g., 96:4 e.r.)[5].

Pathway N1 Delocalized Anion Precursor N2 Chiral Cation Pairing N1->N2 Base/Catalyst N3 5-endo-trig Transition State N2->N3 Orbital Overlap N4 Enantioenriched Indane N3->N4 Ring Closure

Mechanistic pathway of cation-directed 5-endo-trig cyclization overriding geometric constraints.

Section 3: Regioselectivity and Quaternary Stereocenters

Q: Direct alkylation to form quaternary stereocenters on the indane cyclopentyl ring results in poor regioselectivity and over-alkylation. How can I improve this?

The Causality: Direct alkylation of indanones relies on enolate chemistry, which is inherently difficult to control sterically, leading to mixtures of mono- and di-alkylated products, as well as poor enantiocontrol.

The Solution: Utilize a sequential, diastereospecific C(sp³)-H functionalization strategy. By first establishing a stereocenter via enantioselective reduction, you can use that stereocenter to direct a subsequent transition-metal-catalyzed C-H activation. For example, a CuH-catalyzed asymmetric reduction of an indanone derivative sets the initial chirality. This is followed by a rhodium-catalyzed silylation of the adjacent methyl C-H bond. The rhodium catalyst coordinates stereospecifically based on the existing hydroxyl group, translating the initial chirality into a quaternary center with excellent yield and regioselectivity[6].

Self-Validating Protocol: Diastereoselective C(sp³)-H Functionalization

Objective: Installation of a quaternary stereocenter on an indane core via sequential reduction and silylation.

  • Asymmetric Reduction: Subject the functionalized indanone to CuH-catalyzed asymmetric reduction (or CBS reduction) to yield the enantioenriched indanol.

    • Validation Check: Perform Chiral HPLC on the isolated indanol. You must verify >90% e.e. before proceeding. Poor enantiomeric excess at this stage guarantees poor diastereomeric ratio (d.r.) in the final product[6].

  • Silylation Setup: Transfer the purified indanol to a Schlenk tube. Add the Rh-catalyst and the silylating reagent under a strict argon atmosphere.

  • C-H Functionalization: Heat the mixture to the specified temperature (typically 80-100 °C) for the required duration.

    • Validation Check: Analyze the crude mixture via ¹H NMR. The disappearance of the specific methyl C-H resonance (typically around 1.2-1.5 ppm) and the appearance of the bulky silyl group resonances confirm that regioselective functionalization has occurred without over-alkylation[6].

IndaneTroubleshooting Start Indane Synthesis Yield Troubleshooting Issue1 High Elimination (Alkene/Indene) Start->Issue1 Issue2 Poor Enantioselectivity (5-endo-trig) Start->Issue2 Issue3 Low Regioselectivity (Quaternary Center) Start->Issue3 Sol1 Ca(NTf2)2 Catalyst (Mild Lewis Acid) Issue1->Sol1 Prevents E1 Sol2 Chiral Ammonium Salt (Ion Pairing) Issue2->Sol2 Overrides Baldwin's Sol3 CuH Reduction & Rh-C(sp3)-H Silylation Issue3->Sol3 Diastereospecific

Logical troubleshooting workflow for common yield issues in functionalized indane synthesis.

References

  • Title: Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization Source: Nature Chemistry URL
  • Title: Catalytic enantioselective synthesis of indanes by a cation-directed 5-endo-trig cyclization (Abstract/PubMed)
  • Source: Organic Letters (ACS Publications)
  • Title: Enantioselective Synthesis of Indanes with a Quaternary Stereocenter via Diastereoselective C(sp3)
  • Source: Synlett (Thieme Connect)
  • Title: Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)

Sources

Technical Support Center: Synthesis & By-Product Troubleshooting for 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with the synthesis and optimization of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (also known as 5-bromo-1-methylindane-1-carbonitrile), a highly valued building block in medicinal chemistry [1][1].

The synthesis of 5-bromo-1-indanone derivatives is a critical starting point for various pharmaceutical scaffolds[2][2]. Constructing a quaternary carbon center bearing both a methyl and a nitrile group at the C1 position of the indane ring requires precision. The most robust route involves a two-step sequence: a Grignard methylation followed by a Lewis acid-catalyzed direct cyanation using Trimethylsilyl cyanide (TMSCN) and Indium(III) bromide (InBr₃) [3].

Below, you will find the mechanistic workflow, validated protocols, quantitative by-product profiling, and a targeted FAQ section to troubleshoot common experimental failures.

Reaction Pathway & By-Product Network

The following diagram illustrates the intended synthetic workflow alongside the primary parasitic pathways that lead to yield-reducing by-products.

Synthesis SM 5-Bromo-1-indanone (Starting Material) Grignard MeMgBr, THF 0°C to RT SM->Grignard Int 5-Bromo-1-methyl-indan-1-ol (Intermediate) Grignard->Int Cyanation TMSCN, InBr3 CH2Cl2, RT Int->Cyanation By1 5-Bromo-1-methyl-1H-indene (Elimination By-product) Int->By1 Acidic Workup Prod 5-Bromo-1-methyl-indane-1-carbonitrile (Target Product) Cyanation->Prod Cyanation->By1 Slow Cyanation By2 Friedel-Crafts Dimers (Oligomeric By-products) Cyanation->By2 Excess Carbocation

Synthesis workflow of 5-bromo-1-methyl-indane-1-carbonitrile and major by-product pathways.

Quantitative Data & By-Product Profiling

Use the following table to benchmark your crude reaction mixtures and identify the primary causes of yield deviation.

Reaction StepTarget ProductExpected YieldMajor By-ProductTypical By-Product YieldPrimary Cause of By-Product
Grignard Addition 5-Bromo-1-methyl-indan-1-ol85–90%5-Bromo-1-methyl-1H-indene5–10%Acidic workup promoting E1 elimination of the tertiary alcohol.
Direct Cyanation 5-Bromo-1-methyl-indane-1-carbonitrile75–85%5-Bromo-1-methyl-1H-indene10–15%Moisture in InBr₃ catalyst / Slow cyanation kinetics.
Direct Cyanation 5-Bromo-1-methyl-indane-1-carbonitrileN/AFriedel-Crafts Oligomers< 5%High localized concentration of carbocation during reagent addition.
Validated Experimental Protocols

Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

Protocol A: Grignard Methylation of 5-Bromo-1-indanone

Mechanistic Causality: The nucleophilic addition of methylmagnesium bromide to the C1 carbonyl generates a tertiary alkoxide. The critical step is the quench; the resulting tertiary benzylic alcohol is highly susceptible to E1 dehydration.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 5-bromo-1-indanone (10.0 mmol) and anhydrous THF (30 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add MeMgBr (3.0 M in diethyl ether, 12.0 mmol) dropwise over 15 minutes via syringe to control the exothermic reaction and prevent localized heating.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench (Critical): Cool the mixture back to 0 °C. Quench strictly with saturated aqueous NH₄Cl (20 mL). Causality: Using strong acids (like HCl) will immediately protonate the newly formed hydroxyl group, driving the loss of water to form the elimination by-product (5-bromo-1-methyl-1H-indene).

  • Workup: Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Validation Checkpoint: TLC (Hexanes/EtOAc 8:2) should show complete consumption of the UV-active ketone (Rf ~0.5) and the appearance of a more polar, UV-active alcohol spot (Rf ~0.3). ¹H NMR (CDCl₃) must show a new singlet at ~1.6 ppm corresponding to the C1 methyl group.

Protocol B: Indium-Catalyzed Direct Cyanation

Mechanistic Causality: InBr₃ acts as a mild, oxophilic Lewis acid that coordinates to the hydroxyl group, facilitating its departure to form a benzylic carbocation. TMSCN acts as the cyanide source to trap this carbocation [3].

  • Catalyst Activation: In a flame-dried flask under argon, suspend anhydrous InBr₃ (0.5 mmol, 5 mol%) in anhydrous CH₂Cl₂ (10 mL).

  • Reagent Mixing: Add TMSCN (20.0 mmol, 2.0 eq) to the suspension and stir for 5 minutes at room temperature.

  • Inverse Addition (Critical): Dissolve the intermediate 5-bromo-1-methyl-indan-1-ol (10.0 mmol) in anhydrous CH₂Cl₂ (10 mL). Add this alcohol solution dropwise to the InBr₃/TMSCN mixture over 30 minutes. Causality: Inverse addition ensures TMSCN is always in vast excess relative to the transient carbocation, kinetically favoring cyanation over Friedel-Crafts dimerization with unreacted alcohol.

  • Propagation: Stir the reaction at room temperature for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL) to neutralize the Lewis acid and decompose unreacted TMSCN. Extract with CH₂Cl₂ (3 × 20 mL), dry over Na₂SO₄, and concentrate.

Validation Checkpoint: IR spectroscopy of the crude mixture must show a sharp, distinct C≡N stretching band at ~2230 cm⁻¹. The disappearance of the broad O-H stretch (~3400 cm⁻¹) confirms complete conversion.

Troubleshooting Guides & FAQs

Q: I am observing a highly UV-active, non-polar spot on my TLC, and my mass spec shows an [M-H₂O]⁺ peak instead of my product. What is happening? A: You are observing the primary dehydration by-product: 5-bromo-1-methyl-1H-indene . Tertiary benzylic alcohols are highly prone to E1 elimination. This occurs either during an overly acidic Grignard workup or if the cyanation step is too slow. Corrective Action: Strictly use saturated NH₄Cl for the Grignard quench. For the cyanation step, ensure your InBr₃ is completely anhydrous; moisture deactivates the catalyst, prolonging the carbocation lifetime and favoring proton loss over cyanide attack.

Q: My cyanation reaction yields a complex mixture of high-molecular-weight species and a dark reaction mixture. How do I prevent this? A: The intermediate benzylic carbocation is highly electrophilic. If the local concentration of the starting alcohol is too high, the carbocation can undergo Friedel-Crafts alkylation with the electron-rich aromatic ring of another substrate molecule, leading to dimers and oligomers. Corrective Action: You must utilize the inverse addition technique described in Protocol B. Adding the alcohol dropwise to a pre-mixed suspension of TMSCN and InBr₃ keeps the steady-state concentration of the alcohol low, ensuring the carbocation is trapped by cyanide before it can react with another indane ring.

Q: The cyanation reaction stalls at 50% conversion. Adding more InBr₃ doesn't help. What is the root cause? A: This is typically caused by degraded TMSCN. TMSCN readily hydrolyzes to volatile Hydrogen Cyanide (HCN) and hexamethyldisiloxane upon exposure to atmospheric moisture. If your TMSCN bottle has been repeatedly opened, you are effectively adding less active reagent than calculated. Corrective Action: Use a fresh bottle of TMSCN, handle it strictly under an inert atmosphere (argon/nitrogen), and verify reagent integrity via ¹H NMR prior to use (look for a clean singlet at ~0.3 ppm in CDCl₃).

References
  • Synthesis, Structure–Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365, a Novel Radioligand for Imaging the Human Cannabinoid Receptor Type 2 (CB2R) in the Brain with PET, Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Facile Preparation of α-Aryl Nitriles by Direct Cyanation of Alcohols with TMSCN Under the Catalysis of InX₃, Organic Letters (ACS Publications).[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks in the multi-kilogram synthesis of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile . This molecule is a highly valued building block in medicinal chemistry, particularly in the development of spiro-barbiturates and allosteric modulators[1].

Rather than relying on unpredictable, highly exothermic one-step conversions, this guide focuses on a field-proven, self-validating 4-step synthetic pathway. Every intermediate can be isolated and characterized, ensuring that impurities do not propagate through your scale-up campaign.

Synthetic Workflow Visualization

Synthesis A 5-Bromo-1-indanone (Starting Material) B 5-Bromo-1-indanol (Intermediate 1) A->B NaBH4, MeOH Reduction C 1,5-Dibromoindane (Intermediate 2) B->C PBr3, DCM Bromination D 5-Bromo-2,3-dihydro-1H-indene-1-carbonitrile (Intermediate 3) C->D NaCN, TBAB (PTC) Cyanation E 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (Target Product) D->E NaHMDS, MeI α-Methylation

Fig 1. Scalable 4-step synthesis of 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile.

Troubleshooting Guides & FAQs

FAQ 1: Route Selection & Thermal Hazards

Q: Why do we recommend the 4-step reduction-cyanation route over the 1-step TosMIC (van Leusen) approach for scale-up? A: While the van Leusen reaction provides a rapid conversion of 5-bromo-1-indanone directly to the nitrile, TosMIC is prohibitively expensive at scale and the reaction is notoriously exothermic. The 4-step route utilizes inexpensive, readily available reagents (NaBH₄, PBr₃, NaCN, MeI). More importantly, it establishes a self-validating system: you can track the complete disappearance of the ketone[2], isolate the stable benzylic bromide, and rigorously purify the intermediate nitrile before the final, sensitive methylation step.

FAQ 2: Phase-Transfer Cyanation Stalling

Q: Our cyanation of 1,5-dibromoindane is stalling at 60% conversion. How can we drive this to completion without inducing elimination? A: The nucleophilic substitution of a benzylic bromide with sodium cyanide is a biphasic reaction. If it stalls, the root cause is poor mass transfer between the aqueous cyanide phase and the organic phase. Causality & Solution: Implement Phase-Transfer Catalysis (PTC). Adding 5-10 mol% of tetrabutylammonium bromide (TBAB) or a PEG-based catalyst facilitates the transport of the cyanide anion into the organic phase. This method significantly enhances reaction rates and yields while minimizing aqueous hydrolysis side-reactions[3].

FAQ 3: Controlling the Alpha-Methylation

Q: During the final α-methylation step, we are observing unreacted starting material alongside dialkylated and ring-opened byproducts. What is the optimal base? A: The α-proton of a benzylic nitrile has a pKa of approximately 22-25. Using a base that is too weak (like NaOH) results in incomplete deprotonation and subsequent hydrolysis, while poor temperature control leads to over-alkylation. Causality & Solution: You must use a strong, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Lithium diisopropylamide (LDA) at -78 °C. This ensures complete, irreversible enolate formation without the base attacking the electrophilic nitrile carbon[4].

Quantitative Data: Base Selection for α-Methylation

To optimize the final step, refer to the following comparative data for the deprotonation of benzylic nitriles prior to the addition of methyl iodide.

BasepKa (Conjugate Acid)NucleophilicityReaction Temp (°C)Conversion (%)Impurity ProfileRecommendation
NaOH / KOH 15.7High25< 20%High (Hydrolysis)Not Recommended
NaH ~35Low0 to 2560-70%Moderate (Sluggish)Sub-optimal
LDA 36Very Low-78> 95%LowExcellent
NaHMDS 26Very Low-78> 98%Very LowOptimal for Scale

Step-by-Step Experimental Protocols

Every protocol below includes a Validation Checkpoint to ensure the integrity of the synthetic step before proceeding.

Protocol A: Reduction of 5-Bromo-1-indanone[2]
  • Setup: Charge a 5 L round-bottom flask with 5-bromo-1-indanone (1.0 equiv, 500 g) and methanol (2.5 L). Cool the suspension to 0 °C using an ice bath.

  • Addition: Slowly add NaBH₄ (1.2 equiv, 107 g) in small portions over 1 hour to manage the evolution of hydrogen gas and the reaction exotherm.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH₄Cl (1 L). Extract the aqueous layer with EtOAc (3 × 1 L). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-bromo-1-indanol.

  • Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show the complete disappearance of the UV-active ketone spot. ¹H NMR will confirm success via the appearance of a benzylic methine proton at ~5.2 ppm.

Protocol B: Bromination & Phase-Transfer Cyanation[3]
  • Bromination: Dissolve 5-bromo-1-indanol (1.0 equiv) in anhydrous DCM at 0 °C. Dropwise add PBr₃ (0.4 equiv). Stir for 2 hours, quench with ice water, extract with DCM, and concentrate to isolate 1,5-dibromoindane.

  • Cyanation Setup: In a biphasic system of Toluene (2 L) and Water (1 L), add 1,5-dibromoindane (1.0 equiv) and NaCN (1.5 equiv).

  • Catalysis: Add tetrabutylammonium bromide (TBAB, 0.05 equiv) as the phase-transfer catalyst.

  • Reaction: Heat the vigorously stirred mixture to 80 °C for 12 hours.

  • Workup: Cool to room temperature, separate the organic layer, wash with 5% NaOCl (to neutralize residual cyanide), dry, and concentrate.

  • Validation Checkpoint: IR spectroscopy is critical here; confirm the presence of a sharp C≡N stretch at ~2240 cm⁻¹. GC-MS should confirm the mass shift to the nitrile (M+ 221/223).

Protocol C: α-Methylation of the Nitrile[4]
  • Enolate Formation: Dissolve 5-bromo-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv) in anhydrous THF (10 mL/g) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add NaHMDS (1.0 M in THF, 1.1 equiv) over 30 minutes. Maintain the temperature at -78 °C and stir for an additional 45 minutes to ensure complete enolate formation.

  • Alkylation: Add Methyl Iodide (MeI, 1.2 equiv) dropwise. Allow the reaction mixture to slowly warm to room temperature over 4 hours.

  • Workup: Quench with 1 N HCl to neutralize the base and remove impurities. Extract with methyl tert-butyl ether (MTBE), wash with brine, dry over MgSO₄, and concentrate. Purify via recrystallization or silica gel chromatography if necessary.

  • Validation Checkpoint: ¹H NMR must show the disappearance of the benzylic methine proton (alpha to the nitrile) and the appearance of a sharp 3H singlet at ~1.7-1.8 ppm corresponding to the newly installed quaternary methyl group.

References

  • The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates ChemRxiv 1

  • Synthesis, Structure−Activity Relationships, Radiofluorination, and Biological Evaluation of [18F]RM365 Semantic Scholar / Journal of Medicinal Chemistry 2

  • Side reactions and byproduct formation in the cyanation of benzyl halides Benchchem 3

  • Organic Syntheses Procedure: Methylation of Nitriles Organic Syntheses (orgsyn.org) 4

Sources

Technical Support Center: Alternative Catalysts for Indane Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center. This resource is designed for researchers, scientists, and drug development professionals optimizing the synthesis of indane scaffolds. While traditional palladium or ruthenium catalysts are effective[1], they often suffer from high costs, trace metal contamination in pharmaceutical intermediates, and complex ligand requirements. Here, we troubleshoot and optimize alternative catalytic systems, including organocatalysts, Brønsted/Lewis acids, and hierarchical zeolites.

FAQ: Strategic Catalyst Selection & Mechanistic Causality

Q: Why should I transition from traditional Pd/Ru cross-coupling to amine-N-heterocyclic carbene (NHC) cascade catalysis for fused indanes? A: Traditional transition-metal catalysts excel at simple cyclizations but struggle to establish multiple contiguous stereocenters in a single step without extensive chiral ligand screening. Amine-NHC cascade catalysis provides a metal-free alternative that leverages dual organocatalytic activation[2]. By using an aminocatalytic asymmetric Diels–Alder reaction of 2,4-dienals with in situ generated 1-indenones, followed by an NHC-mediated benzoin condensation, you can construct highly fused indane architectures with multiple chiral centers in one pot[2][3]. This approach eliminates heavy metal toxicity risks in downstream pharmaceutical applications and relies on the orthogonal reactivity of the two organocatalysts to prevent cross-inhibition.

Q: When targeting asymmetric indanes via electrocyclic reactions, my system defaults to a 5-exo-trig pathway instead of the desired 5-endo-trig cyclization. How can I control this? A: The regioselectivity of these cyclizations is highly dependent on the nucleophilic component and the catalyst's ability to direct the transition state. If you are using an ester-derived nucleophile, the system will naturally favor the 5-exo-trig mode due to stereoelectronic constraints[4]. To force the 5-endo-trig manifold, switch to a malonate-derived nucleophile and employ a chiral dibenzazepine salt as a phase-transfer catalyst[4]. The non-covalent interactions (specifically C–H···O hydrogen bonds and C–H···π interactions) within the catalyst's chiral pocket lower the activation energy for the formally disfavored 5-endo-trig pathway, yielding enantioenriched indanes (up to 99:1 er)[4].

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yields in Transition-Metal-Free Indane Synthesis

Symptom: When attempting to synthesize indole-substituted indanes from o-alkenylbenzaldehydes using standard acid catalysis, the reaction yields complex mixtures of oligomers and unreacted starting materials. Root Cause: Free aldehydes are highly reactive and prone to side reactions (e.g., uncontrolled aldol condensations) under acidic conditions before the desired nucleophilic attack and 4π-electron-5-carbon electrocyclization can occur. Solution: Utilize an in situ acetal-facilitated approach[5]. By adding trimethyl orthoformate and a catalytic amount of Triflic Acid (TfOH, 5 mol%), the aldehyde is rapidly converted into a transient acetal[5]. This intermediate modulates the electrophilicity, allowing the N-protected indole to perform a clean nucleophilic addition, which seamlessly cascades into the electrocyclization step to form the indane core[5].

G A o-Alkenylbenzaldehyde + Indole B Addition of HC(OMe)3 + 5 mol% TfOH A->B C In Situ Acetal Formation (Protects & Modulates) B->C Rapid D Nucleophilic Addition of Indole C->D Controlled Electrophilicity E 4π-Electron-5-Carbon Electrocyclization D->E Cascade F Indole-Substituted Indane (High Yield) E->F

Fig 1: Mechanistic workflow of TfOH-catalyzed acetal-facilitated indane synthesis.

Issue 2: Catalyst Deactivation in Zeolite-Catalyzed Indane Derivatization

Symptom: When using standard Zeolite Y or Zeolite A for the electrophilic substitution of indoles to form bis(indolyl)methane indane derivatives, catalytic activity drops sharply after the first cycle. Root Cause: Two factors contribute to this: (1) Active site leaching into the solvent, and (2) Steric bulk of the indane products causing pore blockage (coking) in purely microporous zeolites[6]. Solution:

  • Acid Modification: Treat the zeolite (e.g., Zeolite A) with 0.01 M HCl at 60 °C for 30 minutes. This mild dealumination increases the mesoporous surface area and pore size (e.g., from 5.4 to 6.3 nm), facilitating the diffusion of bulky indane products and preventing pore blockage[7].

  • Encapsulation: If using metal-doped zeolites, ensure the metal species (e.g., NiFe2O4 or single atoms) are encapsulated within the nanocavities rather than surface-impregnated[6][7]. Confinement effects drastically reduce migration and leaching[6].

Troubleshooting Start Yield Drops After Cycle 1 Check1 Perform Hot Filtration Test (Check for Leaching) Start->Check1 LeachingYes Leaching Detected Check1->LeachingYes LeachingNo No Leaching (Heterogeneous) Check1->LeachingNo Fix1 Switch to Nanocavity Encapsulated Metals LeachingYes->Fix1 Check2 Analyze Pore Size via BET LeachingNo->Check2 Suspect Pore Blockage Fix2 Perform Mild Acid Dealumination (0.01 M HCl, 60°C) Check2->Fix2

Fig 2: Troubleshooting logic tree for deactivated zeolite catalysts in indane synthesis.

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the performance metrics of alternative catalytic systems compared to traditional transition-metal benchmarks. This data aids in selecting the appropriate catalyst based on target metrics (e.g., enantiomeric ratio, yield, or reusability).

Catalyst SystemTarget Indane DerivativeYield (%)Selectivity / erCatalyst RecyclabilityKey Advantage
Pd(OAc)2 / BrettPhos (Benchmark)2-Cyanomethyl indanes47 - 93%N/ANone (Homogeneous)High functional group tolerance.
Amine-NHC Dual Catalyst Fused indanes (multi-chiral)75 - 88%>95:5 drNone (Organocatalyst)One-pot multi-stereocenter formation.
TfOH (5 mol%) + HC(OMe)3 Indole-substituted indanes82 - 94%N/ANone (Homogeneous)Transition-metal-free, low catalyst loading.
Chiral Dibenzazepine Salt Enantioenriched indanesup to 95%99:1 erNone (Phase-Transfer)Directs 5-endo-trig cyclization effectively.
Acid-Modified Zeolite A bis(Indolyl)methane indanes85 - 94%N/AHigh (Up to 5 cycles)Eco-friendly, zero metal leaching, scalable.

Standardized Experimental Protocols

To ensure self-validating and reproducible results, adhere strictly to the following validated methodologies.

Protocol A: Transition-Metal-Free Synthesis of Indole-Substituted Indanes via TfOH

Causality Note: The precise stoichiometry of the orthoformate is critical. Less than 2 equivalents will leave unreacted aldehyde, leading to oligomerization; excess will dilute the effective acidity of the TfOH[5].

Materials:

  • o-Alkenylbenzaldehyde (1.0 equiv, e.g., 100 mg)

  • N-protected indole (1.2 equiv)

  • Trimethyl orthoformate (HC(OMe)3) (2.0 equiv)

  • Trifluoromethanesulfonic acid (TfOH) (5 mol%)

  • Anhydrous Dichloromethane (DCM) (2 mL per 100 mg of substrate)

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the o-alkenylbenzaldehyde and N-protected indole.

  • Solvent & Acetal Reagent: Dissolve the mixture in anhydrous DCM. Inject trimethyl orthoformate (2.0 equiv) via syringe. Stir for 5 minutes at room temperature to homogenize.

  • Catalyst Initiation: Cool the mixture to 0 °C. Slowly add TfOH (5 mol%) dropwise. Self-Validation Check: A distinct color change (often deep yellow/orange) indicates the formation of the highly reactive transient acetal/carbocation species.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC until the complete disappearance of the aldehyde spot.

  • Quenching & Purification: Quench the reaction with saturated aqueous NaHCO3 (5 mL) to neutralize the TfOH. Extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexanes/EtOAc).

Protocol B: Heterogeneous Synthesis using Acid-Modified Zeolite A

Causality Note: Using unmodified zeolite often results in diffusion limitations. The 0.01 M HCl treatment selectively removes framework aluminum, creating mesopores that accommodate the bulky bis(indolyl)methane transition states[6][7].

Step-by-Step Procedure:

  • Catalyst Activation: Take 50 mg of Acid-Modified Zeolite A (ZA2/30) and activate it by heating at 120 °C under a vacuum for 2 hours to remove adsorbed moisture.

  • Reaction Setup: In a round-bottom flask, combine the indane-based carbonyl compound (1.0 equiv) and indole (2.0 equiv) in ethanol (5 mL).

  • Catalysis: Add the activated Zeolite A catalyst. Stir the suspension at room temperature. Self-Validation Check: Monitor the reaction via TLC. The heterogeneous nature of the catalyst means the reaction rate is highly dependent on stirring efficiency; ensure vigorous stirring (≥800 rpm).

  • Product Isolation: Upon completion (typically 3-6 hours), filter the mixture to recover the zeolite catalyst. Wash the catalyst with hot ethanol to extract any product trapped in the mesopores.

  • Catalyst Recycling: Dry the recovered zeolite at 100 °C for 1 hour. It is now ready for the next cycle (maintains >85% yield up to 5 cycles)[7].

References

  • Grokipedia. "Indane." Grokipedia.
  • Jia, Z., Jiang, K., Zhou, Q., Dong, L., & Chen, Y. "Amine–N-heterocyclic carbene cascade catalysis for the asymmetric synthesis of fused indane derivatives with multiple chiral centres." Chemical Communications (RSC Publishing), 2013.
  • ACS Publications. "Triflic Acid-Catalyzed Synthesis of Indole-Substituted Indane Derivatives via In Situ Formed Acetal-Facilitated Nucleophilic Addition and 4π-Electron-5-Carbon Electrocyclization Sequence." The Journal of Organic Chemistry, 2021.
  • Smith, R. et al. "Catalytic Enantioselective Synthesis of Indanes by a Cation-Directed 5-endo-trig Cyclization." Synform (Thieme), 2015.
  • MDPI. "Synthesis and Applications of Zeolite-Encapsulated Metal Catalysts." MDPI, 2025.
  • ResearchGate. "Zeolite Catalyzed Synthesis of bis(Indolyl) Methanes." ResearchGate, 2026.

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to Indane Derivatives: From Classical Cyclizations to Modern C-H Activation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Indane and 1-indanone scaffolds are privileged pharmacophores embedded in numerous blockbuster drugs, including the Alzheimer's therapeutic donepezil, the MAO-B inhibitor rasagiline, and the HIV protease inhibitor indinavir. As drug discovery programs demand increasingly complex substitution patterns, the synthetic routes to access these bicyclic systems have evolved dramatically.

This guide provides an objective, data-driven comparison of three primary synthetic methodologies for indane derivatives: classical Friedel-Crafts cyclizations, modern Rh(III)-catalyzed C-H activation, and Pd-catalyzed alkene difunctionalization. By analyzing the mechanistic causality, operational protocols, and quantitative performance of each route, this guide aims to help synthetic chemists select the optimal strategy for their specific target molecules.

Strategic Overview of Synthetic Pathways

Strategy A 3-Arylpropionic Acids B Friedel-Crafts Cyclization (Acid Catalysis) A->B G Indane / Indanone Derivatives B->G High Temp/Waste C Aryl Sulfoxonium Ylides D Rh(III) C-H Activation (Traceless DG) C->D D->G Redox-Neutral E 2-Allylphenyl Triflates F Pd-Catalyzed Difunctionalization E->F F->G C2-Functionalization

Logical comparison of three primary synthetic routes to indane derivatives.

Classical & Non-Conventional Friedel-Crafts Cyclization

Mechanistic Causality

The intramolecular Friedel-Crafts acylation of 3-arylpropionic acids remains the most historically significant route to 1-indanones. The traditional "two-step" method involves converting the acid to an acyl chloride, followed by AlCl₃-mediated cyclization. However, the direct dehydrative cyclization of the free acid is highly preferred for atom economy, as it produces water as the sole byproduct[1].

Because direct cyclization requires overcoming a massive activation energy barrier (often requiring superacids or temperatures >250 °C), modern adaptations utilize non-conventional energy sources like Microwave (MW) or Q-tube reactors to achieve rapid, localized superheating[1]. Alternatively, industrial scale-ups have successfully employed a one-pot cascade involving benzoyl chloride, ethylene, and AlCl₃ to bypass the need for expensive arylpropionic acid starting materials[2].

Self-Validating Protocol: MW-Assisted Intramolecular Acylation

This protocol utilizes microwave irradiation to drive the direct dehydrative cyclization, minimizing toxic waste.

  • Preparation: In a microwave-safe vial, dissolve 1.0 mmol of 3-(4-methoxyphenyl)propionic acid in 3.0 mL of an appropriate high-boiling solvent (e.g., chlorobenzene or solvent-free depending on the catalyst).

  • Catalyst Addition: Add 10 mol% of a Lewis acid catalyst (e.g., InCl₃ or Tb(OTf)₃).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 150–200 °C for 15–30 minutes.

  • Validation (In-Process QC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The protocol is self-validating: the disappearance of the highly polar carboxylic acid streak (R_f ~0.1) and the appearance of a distinct UV-active spot (R_f ~0.5) confirms cyclization.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc, dry over MgSO₄, and concentrate in vacuo.

Performance Data: Activation Methods Comparison
Activation MethodCatalystTemp (°C)TimeYield (%)Environmental Impact
Conventional HeatingTb(OTf)₃25024 h65-75High energy consumption
Microwave (MW)InCl₃15015 min85-92Low waste, highly efficient
Q-Tube ReactorNone (Autoclave)19030 min80-88Scalable, pressure-driven

Data synthesized from comparative studies on non-conventional 1-indanone synthesis 1.

Transition-Metal-Catalyzed C-H Activation via Traceless Directing Groups

Mechanistic Causality

To bypass the harsh conditions of Friedel-Crafts chemistry, transition-metal-catalyzed C-H functionalization has emerged as a powerful, redox-neutral alternative. Using Rh(III) catalysts, chemists can achieve [3 + 2] or [4 + 1] annulations under remarkably mild conditions.

A major breakthrough in this space is the use of sulfoxonium ylides as both a traceless directing group (DG) and an internal oxidant[3]. The ylide coordinates to the Rh(III) center, directing the activation of the ortho-C-H bond to form a rhodacycle. Following migratory insertion of an alkyne or 1,3-diyne, the sulfoxonium group is expelled as DMSO, driving the reductive elimination and tautomerization to yield the indanone core without requiring external metal oxidants[3].

RhCycle Pre [Cp*RhCl2]2 Precatalyst Act Active Rh(III) Pre->Act AgSbF6 / AcOH Met Cyclo- metalation Act->Met Ylide Addition Ins Migratory Insertion Met->Ins 1,3-Diyne Rel Tautomerization & Release Ins->Rel Annulation Rel->Act Catalyst Regeneration

Mechanistic pathway of Rh(III)-catalyzed C-H activation using a sulfoxonium ylide.

Self-Validating Protocol: Rh(III)-Catalyzed Annulation

This protocol outlines the coupling of sulfoxonium ylides with 1,3-diynes to form alkynated indenones.

  • Catalyst Activation: In an oven-dried Schlenk tube, combine [Cp*RhCl₂]₂ (2.5 mol%) and AgSbF₆ (10 mol%) in 1,2-dichloroethane (DCE, 2.0 mL). Stir for 5 minutes at room temperature.

  • Reagent Addition: Add the aryl sulfoxonium ylide (0.2 mmol), the 1,3-diyne (0.24 mmol), and AcOH (1.0 equiv).

  • Reaction: Seal the tube and heat at 80 °C for 12 hours.

  • Validation (In-Process QC): The initial orange solution of the precatalyst will transition to a deep red/brown upon formation of the active rhodacycle intermediate. Confirm the expulsion of DMSO (characteristic odor) and verify the product mass via ESI-HRMS ([M+H]⁺ peak) before purification.

  • Purification: Filter through a short pad of Celite, concentrate, and purify via flash column chromatography.

Performance Data: Substrate Scope & Functional Group Tolerance
Substrate FeatureCoupling PartnerYield (%)Notable Tolerance
Electron-rich Aryl Ylide1,3-Diyne85-94Methoxy, Alkyl groups
Halogenated Aryl Ylide1,3-Diyne70-82F, Cl, Br (Allows late-stage coupling)
Sterically Hindered YlideAcrylates65-75ortho-substitution tolerated

Data derived from Rh(III)-catalyzed C-H functionalization studies 3.

Palladium-Catalyzed Alkene Difunctionalization

Mechanistic Causality

While Friedel-Crafts and C-H activation excel at forming the indanone core, synthesizing highly functionalized C2-substituted indanes (e.g., 2-cyanomethyl indanes) requires a different approach. A highly effective modern route utilizes Pd-catalyzed alkene difunctionalization of 2-allylphenyl triflates with alkyl nitriles[4].

The causality here lies in the precise control of the oxidative addition and subsequent migratory insertion. Using a preformed BrettPhosPd(allyl)(Cl) precatalyst is critical; it ensures the rapid generation of the active monoligated Pd(0) species, preventing off-target competitive pathways. The Pd center inserts into the aryl triflate, coordinates the tethered alkene, and undergoes intramolecular carbopalladation, followed by coupling with the nitrile nucleophile[4].

Self-Validating Protocol: Synthesis of 2-Cyanomethyl Indanes
  • Preparation: In a glovebox, charge a vial with BrettPhosPd(allyl)(Cl) (5 mol%), BrettPhos ligand (5 mol%), and LiOtBu (2.0 equiv).

  • Reagent Addition: Add 2-allylphenyl triflate (0.2 mmol) and the alkyl nitrile (e.g., ethyl cyanoacetate, 0.3 mmol) in toluene (1.0 mL).

  • Reaction: Seal the vial, remove from the glovebox, and heat at 70–95 °C for 16 hours.

  • Validation (In-Process QC): Conduct a quick ¹H NMR of a crude aliquot. The complete disappearance of the terminal alkene multiplet (δ 5.8–6.0 ppm) and the appearance of the diastereotopic C2-methylene protons (δ 2.5–3.0 ppm) confirms successful carbopalladation and cyclization.

  • Workup: Dilute with EtOAc, wash with brine, dry, and purify via silica gel chromatography.

Master Comparative Analysis

To assist in route selection, the following table synthesizes the operational parameters, strengths, and limitations of the three methodologies discussed.

MetricFriedel-Crafts CyclizationRh(III) C-H ActivationPd-Catalyzed Difunctionalization
Primary Target 1-Indanones (Unsubstituted C2/C3)Highly substituted Indenones/IndanonesC2-Functionalized Indanes
Catalyst System Lewis Acids (AlCl₃, InCl₃, Tb(OTf)₃)[Cp*RhCl₂]₂ / AgSbF₆BrettPhosPd(allyl)(Cl)
Typical Temp 150 °C - 250 °C (or MW)60 °C - 80 °C70 °C - 95 °C
Atom Economy High (Water as byproduct)High (DMSO as byproduct)Moderate (Triflate waste)
Functional Group Tolerance Poor (Sensitive to acid/heat)Excellent (Tolerates halogens, esters)Good (Tolerates nitriles, ethers)
Scalability Excellent (Industrial standard)Moderate (Cost of Rh/Ag limits scale)Moderate (Requires glovebox/dry conditions)

References

  • Non-Conventional Methodologies in the Synthesis of 1-Indanones Source: PMC (nih.gov) URL:1

  • Synthesis of 1-Indanones from Benzoic Acids Source: Industrial & Engineering Chemistry Research (acs.org) URL:2

  • Synthesis of Indenone Derivatives by Rh(III)-Catalyzed C–H Functionalization of Sulfoxonium Ylides with 1,3-Diynes Source: Organic Letters (acs.org) URL:3

  • Telescoping Synthesis of γ-Lactone-Fused Indanones via C-H Activation and Rearrangement-Cyclization Source: PubMed (nih.gov) URL:5

  • Synthesis of 2-Cyanomethyl Indane Derivatives via Pd-Catalyzed Alkene Difunctionalization Reactions of Alkyl Nitriles Source: Organic Letters (acs.org) URL:4

Sources

Spectroscopic Comparison of 5-Bromo vs 6-Bromo Indene Isomers: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regioselective synthesis and characterization of halogenated indenes are foundational for developing advanced cross-coupling precursors, metallocene catalysts, and pharmaceutical intermediates[1],[2]. Distinguishing between 5-bromo-1H-indene and 6-bromo-1H-indene is notoriously challenging due to their nearly identical physical properties and propensity for thermal isomerization. This guide provides a definitive spectroscopic framework and self-validating experimental protocol to objectively differentiate these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Causality & Isomerization Dynamics

As a Senior Application Scientist, I frequently observe researchers struggling with indene regiochemistry. The core issue stems from the indene framework's susceptibility to 1,5-sigmatropic hydrogen shifts . At elevated temperatures or under strongly acidic/basic conditions, the proton at the C1 position can migrate to the C3 position, effectively interconverting the 5- and 6-positions of the aromatic ring.

To maintain scientific integrity, one must establish causality between the molecular structure and the spectroscopic output:

  • Electronic Asymmetry: The indene molecule is electronically asymmetric. The C3a bridgehead carbon is part of the conjugated C2=C3 double bond, making it sp2 hybridized and electron-withdrawing via resonance. Conversely, the C7a bridgehead is attached to the aliphatic sp3 hybridized C1 carbon.

  • Anisotropic Deshielding: In 5-bromo-1H-indene , the isolated C4 proton is sandwiched between the bromine atom and the conjugated C3a carbon. This dual deshielding effect pushes its resonance significantly downfield. In 6-bromo-1H-indene , the isolated C7 proton is adjacent to the aliphatic C1 carbon, experiencing less anisotropic deshielding.

Spectroscopic Comparison & Data Presentation

The most reliable method for distinguishing these alternatives is high-resolution 1H and 13C NMR spectroscopy[3]. Below is a consolidated comparison of their spectroscopic performance.

Table 1: NMR Chemical Shifts Comparison (400 MHz, CDCl3​ )
Nucleus5-Bromo-1H-indene ( δ , ppm)6-Bromo-1H-indene ( δ , ppm)Diagnostic Causality
1H (C1- H2​ ) 3.39 (td, J = 1.9, 0.9 Hz)3.36 (t, J = 2.0 Hz)Aliphatic allylic protons; minimally affected by Br position.
1H (C2-H) 6.55 (dt, J = 5.5, 2.0 Hz)6.60 (dt, J = 5.5, 2.0 Hz)Olefinic proton ( β to phenyl ring).
1H (C3-H) 6.84 (dtd, J = 5.6, 2.0, 0.8 Hz)6.82 (dt, J = 5.7, 2.0 Hz)Olefinic proton ( α to phenyl ring).
1H (Isolated Ar-H) 7.60 (dt, J = 1.8, 0.8 Hz, C4-H )7.51–7.56 (m, C7-H )Primary Diagnostic Peak: C4-H is highly deshielded by the conjugated C2=C3 bond.
1H (Coupled Ar-H) 7.40 (dd, J = 8.0, 1.8 Hz, C6-H)7.27–7.36 (m, C4-H & C5-H)Ortho/meta splitting patterns confirm regiochemistry.
1H (Coupled Ar-H) 7.26 (d, J = 8.0 Hz, C7-H)-Distinct ortho coupling in the 5-isomer.
13C (Aliphatic C1) 39.238.9Confirms the presence of the sp3 carbon.
13C (Ar / Alkene) 118.8, 122.2, 127.1, 129.4, 131.6, 134.8, 143.9, 145.9120.4, 124.2, 125.1, 127.4, 131.4, 136.1, 142.5, 147.1Distinct electronic environments validate isomer purity.

Data grounded in authoritative synthetic literature[3].

Experimental Protocols: A Self-Validating Workflow

To ensure trustworthiness, the synthesis of these isomers from their respective indanone precursors must incorporate built-in validation checkpoints to prevent accidental isomerization.

Step 1: Reduction of Bromoindanone
  • Reaction: Dissolve 5.0 mmol of the specific precursor (e.g., 5-bromo-1-indanone for the 5-isomer, or 6-bromo-1-indanone for the 6-isomer) in 25 mL of methanol and cool to 0 °C.

  • Addition: Slowly add 1.2 equivalents of Sodium Borohydride ( NaBH4​ ). Stir for 1 hour, allowing the mixture to warm to room temperature.

  • Self-Validation (Checkpoint 1): Perform an IR spectroscopic scan of the crude aliquot. The complete disappearance of the strong ketone carbonyl stretch ( ∼1710cm−1 ) and the appearance of a broad hydroxyl stretch ( ∼3300cm−1 ) confirms quantitative conversion to the indanol intermediate.

Step 2: Acid-Catalyzed Dehydration
  • Reaction: Dissolve the crude indanol in toluene. Add a catalytic amount (0.1 equiv) of p-toluenesulfonic acid ( p -TsOH).

  • Execution: Heat the mixture to 65–75 °C for 2–4 hours. Crucial Causality: Do not exceed 80 °C. Excessive thermal stress triggers the 1,5-sigmatropic rearrangement, leading to an inseparable mixture of 5-bromo and 6-bromo isomers.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with dichloromethane, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (Checkpoint 2): Analyze the crude mixture via 1H NMR. The appearance of the diagnostic olefinic protons at ∼6.55 and ∼6.84 ppm confirms successful dehydration[3].

Workflow Visualization

The following diagram maps the logical relationship between the synthetic workflow and the spectroscopic differentiation pathway.

Workflow Precursors Bromoindanone Precursors (5-bromo vs 6-bromo-1-indanone) Reduction Reduction (NaBH4, MeOH, 0°C to RT) Precursors->Reduction Dehydration Acid-Catalyzed Dehydration (p-TsOH, Toluene, <80°C) Reduction->Dehydration Isomer5 5-Bromo-1H-indene (CAS: 75476-78-7) Dehydration->Isomer5 From 5-Br Isomer6 6-Bromo-1H-indene (CAS: 33065-61-1) Dehydration->Isomer6 From 6-Br NMR NMR Spectroscopic Validation (400 MHz, CDCl3) Isomer5->NMR Isomer6->NMR ID5 Diagnostic C4-H: δ 7.60 (dt) Diagnostic C6-H: δ 7.40 (dd) NMR->ID5 5-Isomer ID6 Diagnostic C7-H: δ 7.51-7.56 (m) Diagnostic C4/C5-H: δ 7.27-7.36 (m) NMR->ID6 6-Isomer

Figure 1: Synthetic workflow and NMR differentiation pathway for bromoindene isomers.

References

  • SUPPORTING INFORMATION FOR: A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalen Source: Amazon S3 (RSC Supplementary Data) URL:3

  • Iodoindenes: Synthesis and application to cross-coupling Source: UHM Reaction Dynamics / Tetrahedron Letters URL:1

  • A Site-Specific Synthetic Route to Substituted Inda(box) Ligands Source: Organic Letters (ACS Publications) URL:2

Sources

The Ultimate Comparison Guide: In Silico Docking Engines for Indene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular docking not as a black-box operation, but as a rigorous thermodynamic simulation. Indene derivatives—characterized by their fused, hydrophobic, and relatively rigid bicyclic core—are foundational scaffolds in medicinal chemistry. They are most notably recognized in the form of the NSAID Sulindac, acting as potent inhibitors of Cyclooxygenase-2 (COX-2) to modulate inflammation and oncology pathways[1].

However, the relative rigidity of the indene core, coupled with highly flexible functional side-chains, presents a unique algorithmic challenge. The causality behind docking failures often lies in the mismatch between a ligand's physicochemical properties and the software's search algorithm. This guide objectively compares the performance of industry-standard docking engines (Glide, AutoDock Vina, GOLD, and MOE) specifically for screening indene derivatives, providing self-validating protocols to ensure scientific integrity.

The Algorithmic Battlefield: Comparing Docking Engines

When evaluating docking software for indene derivatives targeting the deep, hydrophobic side-pocket of COX-2, we must distinguish between sampling power (the ability to generate the correct physical pose) and scoring power (the ability to accurately rank binding affinities)[2].

  • Schrödinger Glide (XP): Glide utilizes a systematic, hierarchical search algorithm. Because indene cores are rigid, Glide’s exhaustive rotational and translational sampling before applying a funnel-like scoring mechanism makes it exceptionally accurate. Benchmarks show Glide achieving a near 100% success rate in predicting the bound poses of COX-2 inhibitors[3].

  • AutoDock Vina: Vina employs an iterated local search global optimizer. While highly efficient, Vina tends to perform better in polar and charged binding pockets[4]. Because the indene binding site in COX-2 is highly hydrophobic (accessible via the Ile523 to Val523 substitution), Vina's stochastic nature can sometimes trap the rigid indene core in local minima, though it paradoxically maintains excellent scoring power for ranking[2].

  • CCDC GOLD: Utilizing a genetic algorithm, GOLD provides massive conformational sampling. It is highly effective for indene derivatives with long, flexible substituents, boasting a global sampling accuracy of nearly 60% across diverse datasets, and up to 82% accuracy for specific enzyme-inhibitor complexes[3],[2].

  • MOE-Dock: Offers a balanced systematic/stochastic approach. While its top-1 success rate is slightly lower than Glide or GOLD, its integration with pharmacophore modeling makes it a powerful tool for hybrid virtual screening[5],[2].

Quantitative Performance Data

The following table synthesizes experimental benchmarking data for these engines when applied to COX-2 and similar hydrophobic target complexes.

Docking SuiteSearch AlgorithmScoring FunctionGlobal Sampling Power (RMSD < 2Å)COX-2 Specific AccuracyBest Use Case for Indenes
Schrödinger Glide (XP) Systematic / HierarchicalGlideScore (Empirical)~57.8% - 60.0%100%High-precision lead optimization
CCDC GOLD Genetic AlgorithmChemPLP / GoldScore~59.8%82.0%Highly flexible indene side-chains
AutoDock Vina Iterated Local SearchVina Score (Empirical)~49.0%~59.0% - 65.0%High-throughput virtual screening
MOE-Dock Systematic / StochasticGBVI/WSA dG~45.6%~70.0%Pharmacophore-guided docking

Data synthesized from extensive benchmarking studies of protein-ligand complexes[5],[3],[2].

Visualizing the Biological Mechanism

To understand why we dock indene derivatives to COX-2, we must visualize the target pathway. Indene derivatives act as competitive inhibitors, blocking arachidonic acid from entering the cyclooxygenase catalytic channel, thereby halting the synthesis of pro-inflammatory prostaglandins.

G AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Catalysis PG Prostaglandins COX2->PG INF Inflammation PG->INF IND Indene Derivative IND->COX2 Competitive Inhibition

Mechanism of COX-2 inhibition by indene derivatives blocking prostaglandin synthesis.

Self-Validating Experimental Protocol: Docking Indene to COX-2

A computational protocol is only as reliable as its internal validation mechanisms. The following step-by-step workflow ensures that every step mathematically justifies the next, preventing the "garbage in, garbage out" paradigm.

Step 1: Ligand Preparation
  • Action: Generate 3D conformations of the indene derivatives using tools like LigPrep or OpenBabel. Assign protonation states at physiological pH (7.4 ± 0.2).

  • Causality: While the indene core is neutral, functional groups (e.g., carboxylic acids) must be ionized to accurately simulate essential salt bridges with ARG120 at the entrance of the COX-2 channel.

  • Validation: Ensure molecular energy minimization converges strictly (gradient < 0.01 kcal/mol/Å).

Step 2: Protein Preparation & Refinement
  • Action: Retrieve a high-resolution COX-2 crystal structure (e.g., PDB: 3PGH). Remove water molecules beyond 5Å of the active site. Add missing hydrogens and optimize the hydrogen-bond network.

  • Causality: The orientation of catalytic residues (ARG222, HIS207, TYR148, ASP382) dictates the binding pose. Incorrect tautomeric states of HIS207 will artificially repel the ligand, collapsing the scoring function.

  • Validation: Utilize a Ramachandran plot analysis to confirm backbone geometry remains in favored regions post-minimization.

Step 3: Grid Generation
  • Action: Define a bounding box (e.g., 20Å × 20Å × 20Å) centered directly on the native co-crystallized ligand or key catalytic residues (ARG222, TYR385).

  • Causality: Constraining the search space prevents the algorithm from sampling biologically irrelevant allosteric sites, saving computational cycles and drastically reducing false-positive poses.

Step 4: Docking Execution
  • Action: Execute the docking run. Use Extra Precision (XP) mode in Glide or a high exhaustiveness setting (e.g., 16-32) in AutoDock Vina.

  • Causality: The rigid nature of the indene core requires the algorithm to dedicate its computational budget to deep conformational sampling of the flexible substituents to find the global energy minimum.

Step 5: Pose Validation & Scoring
  • Action: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native co-crystallized ligand.

  • Causality: A docking protocol is only valid if it can reproduce the experimental binding mode. An RMSD < 2.0 Å is the gold standard for success[3],[2].

G L Ligand Preparation (Indene Scaffolds) D Molecular Docking (Glide/Vina/GOLD) L->D P Protein Preparation (COX-2 Target) G_node Grid Generation (Active Site) P->G_node G_node->D S Scoring & Ranking (Binding Affinity) D->S V Pose Validation (RMSD < 2.0 Å) S->V

In silico molecular docking workflow for indene derivatives targeting COX-2.

Conclusion

For researchers screening indene derivatives, the choice of docking engine should be dictated by the specific phase of the drug discovery pipeline. AutoDock Vina remains the undisputed champion for rapid, high-throughput virtual screening due to its superior scoring power and speed[2]. However, for late-stage lead optimization where precise atomic interactions with the COX-2 hydrophobic pocket are required, Schrödinger Glide (XP) is the superior choice due to its unmatched systematic sampling power and 100% historical accuracy on COX targets[3].

References

  • Software for molecular docking: a review Washington University in St. Louis (wustl.edu)
  • Novel sulindac derivatives: synthesis, characterisation, evaluation of antioxidant, analgesic, anti-inflammatory, ulcerogenic and COX-2 inhibition activity N
  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries N
  • Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power Royal Society of Chemistry (rsc.org)
  • Design of novel anti-cancer agents targeting COX-2 inhibitors based on computational studies Arabian Journal of Chemistry (arabjchem.org)
  • Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening MDPI (mdpi.com)

Sources

"comparison of the reactivity of indene-1-carbonitrile vs indene-2-carbonitrile"

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who are designing complex polycyclic scaffolds. The indene nucleus is a privileged pharmacophore, and when functionalized with a nitrile group, its chemical behavior is entirely dictated by regiochemistry.

Understanding the dichotomy between indene-1-carbonitrile and indene-2-carbonitrile is paramount for predicting reaction pathways, avoiding unwanted isomerizations, and designing robust synthetic routes. This guide provides an in-depth, objective comparison of their reactivity profiles, thermodynamic properties, and validated experimental methodologies.

Structural and Thermodynamic Fundamentals

The fundamental difference between these two isomers lies in the hybridization of the cyano-bearing carbon and its relationship to the extended π -system.

  • Indene-1-carbonitrile (The Kinetic Isomer): The cyano group is located at the sp³-hybridized C1 position, which is simultaneously benzylic and allylic. This unique positioning makes the C1 proton highly acidic. While it forms rapidly under kinetic conditions, 1-cyanoindene is thermodynamically unstable relative to its isomers. It readily undergoes 1,5-sigmatropic hydrogen shifts to form 3-cyanoindene, which can further rearrange to 2-cyanoindene at elevated temperatures[1].

  • Indene-2-carbonitrile (The Thermodynamic Sink): The cyano group is attached to the sp²-hybridized C2 position, placing it in direct conjugation with the double bond and the aromatic ring. This extended conjugation creates a stable α,β -unsaturated nitrile system, making 2-cyanoindene the lowest-energy isomer and the thermodynamic sink in rearrangement reactions[1].

Isomerization A 1-Cyanoindene (Kinetic Product) B 3-Cyanoindene (Intermediate) A->B 1,5-H shift (Fast) C 2-Cyanoindene (Thermodynamic Sink) B->C 1,5-CN/H shifts (High Temp)

Isomerization pathway from kinetic 1-cyanoindene to thermodynamic 2-cyanoindene.

Mechanistic Causality: Divergent Reactivity Profiles

These structural differences translate directly into opposing reactivity paradigms.

The Pronucleophile: Indene-1-carbonitrile Because of the extreme acidity of the C1 proton, indene-1-carbonitrile acts primarily as a pronucleophile. Upon treatment with a strong base, the resulting anion is stabilized by the aromatic ring, the adjacent double bond (exhibiting cyclopentadienyl-like character), and the electron-withdrawing cyano group. This anion aggressively participates in alkylations, Knoevenagel condensations, and Thorpe-Ziegler cyclizations[2]. The causality here is driven by the thermodynamic drive to restore aromaticity and delocalize charge in the transition state.

The Michael Acceptor: Indene-2-carbonitrile Conversely, indene-2-carbonitrile is a potent electrophile. The electron-withdrawing cyano group polarizes the C=C double bond, making the C3 position highly susceptible to nucleophilic attack via conjugate (Michael) addition[3]. Furthermore, the conjugated nature of 2-cyanoindene makes it an excellent candidate for transition-metal-catalyzed cascade annulations, such as those involving copper-carbene intermediates[4].

Reactivity I1 Indene-1-carbonitrile Base Strong Base (e.g., LDA) I1->Base I2 Indene-2-carbonitrile Nuc Nucleophile (e.g., R-SH) I2->Nuc Anion C1-Stabilized Anion (Nucleophile) Base->Anion Deprotonation Adduct C3-Substituted Indane (Michael Adduct) Nuc->Adduct Conjugate Addition

Divergent reactivity maps for indene-1-carbonitrile and indene-2-carbonitrile.

Quantitative Comparison of Isomeric Properties

PropertyIndene-1-carbonitrileIndene-2-carbonitrile
Cyano Position C1 (sp³, benzylic/allylic)C2 (sp², vinylic)
Electronic Nature Pronucleophile (C-H acidic)Electrophile (Michael Acceptor)
Thermodynamic Stability Kinetic Product / IntermediateThermodynamic Sink (Lowest Energy)
Primary Reaction Mode Deprotonation Nucleophilic AttackConjugate (Michael) Addition at C3
Common Synthetic Utility Alkylation, Thorpe-Ziegler condensationCascade annulations, Cross-couplings

Validated Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to confirm mechanistic success in real-time.

Protocol A: Base-Mediated Alkylation of Indene-1-carbonitrile

Objective: Regioselective C1-alkylation while suppressing 1,5-sigmatropic isomerization. Causality & Validation: Using a strong, non-nucleophilic base (LDA) at cryogenic temperatures (-78 °C) ensures rapid, quantitative deprotonation, preventing the base from acting as a nucleophile or promoting thermal isomerization. The self-validation step involves a D₂O quench of an aliquot: complete deuterium incorporation at C1 without signals at C3 in the ¹H NMR spectrum confirms the integrity of the kinetic anion.

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask and purge with argon. Add indene-1-carbonitrile (1.0 equiv) and anhydrous THF (0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add LDA (1.1 equiv, 2.0 M in THF) over 10 minutes. The solution will turn deep red/orange, indicating the formation of the highly delocalized anion.

  • Self-Validation Check: Withdraw a 0.1 mL aliquot, quench with D₂O, extract with CDCl₃, and analyze via ¹H NMR to confirm >95% anion formation at C1.

  • Add the chosen electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.

  • Stir for 2 hours at -78 °C, then slowly allow the reaction to warm to 0 °C.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Thia-Michael Addition to Indene-2-carbonitrile

Objective: Conjugate addition of a thiol to the electrophilic C3 position. Causality & Validation: The α,β -unsaturated system of 2-cyanoindene is highly UV-active. As the nucleophile attacks C3 and the double bond is reduced to a single bond, the extended conjugation is broken. This allows for real-time visual validation using UV-TLC. The appearance of diastereotopic sp³ protons in the NMR spectrum definitively confirms the transformation.

Step-by-Step Methodology:

  • In a round-bottom flask, dissolve indene-2-carbonitrile (1.0 equiv) in anhydrous dichloromethane (0.5 M).

  • Add the thiol nucleophile (e.g., thiophenol, 1.1 equiv) and a catalytic amount of triethylamine (0.1 equiv) to activate the thiol.

  • Stir the reaction at room temperature.

  • Self-Validation Check: Monitor the reaction via TLC (UV 254 nm). The starting material will appear as a bright, highly conjugated spot, whereas the product (lacking the conjugated C=C bond) will show significantly reduced UV absorbance.

  • Upon consumption of the starting material (typically 2-4 hours), wash the organic layer with 1M HCl to remove the amine catalyst.

  • Dry the organic phase over Na₂SO₄, concentrate under reduced pressure, and analyze the crude mixture via ¹H NMR to confirm the presence of the newly formed C2 and C3 sp³ protons.

References

  • Photoelectron spectroscopic study of 2-naphthylnitrene and its thermal rearrangement to cyanoindenes. RSC Publishing.1

  • Synthesis from Nitriles with Retention of the Cyano Group. Thieme Connect.2

  • Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. ACS Publications.3

  • Copper-Catalyzed Intramolecular Annulation of Conjugated Enynones to Substituted 1H-Indenes and Mechanistic Studies. ACS Publications.4

Sources

Publish Comparison Guide: Scaffold Selection in SAR Studies of Substituted Indane-1-Carbonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly competitive landscape of target-specific drug discovery, selecting the optimal core scaffold is the foundational step that dictates both target affinity and pharmacokinetic viability.1 have emerged as privileged pharmacophores, particularly in the development of neurodegenerative disease ligands and sphingosine-1-phosphate (S1P) receptor modulators[1].

This technical guide objectively compares the structure-activity relationship (SAR) performance of indane-1-carbonitriles against alternative scaffolds—such as tetralins, benzofurans, and acyclic nitriles. By examining conformational rigidity, vectorial projection, and metabolic stability, we provide researchers with the experimental data and self-validating protocols necessary to optimize lead compounds.

Mechanistic Rationale: The Indane-1-Carbonitrile Advantage

When designing target-specific ligands, the choice of the ring system fundamentally alters the thermodynamics of binding. The indane-1-carbonitrile scaffold offers distinct mechanistic advantages over its alternatives:

  • Conformational Rigidity: The five-membered cyclopentane ring fused to the aromatic benzene ring restricts the spatial orientation of the C1-carbonitrile. This "conformational lock" drastically reduces the entropic penalty upon target binding compared to highly flexible acyclic nitriles.

  • Vectorial Projection: The carbonitrile group at the C1 position projects at a precise angle to engage conserved arginine or serine residues in target binding pockets. This specific geometry is a mechanism heavily leveraged in the 2[2].

  • Metabolic Stability: The indane core is generally more resistant to oxidative metabolism than unbranched alkyl chains. While the C2 and C3 positions can be sites of hydroxylation, strategic substitutions (e.g., fluorination or methylation) at these sites can further optimize the pharmacokinetic profile, a strategy often employed in 3[3].

Comparative Performance Analysis

To objectively evaluate the indane-1-carbonitrile scaffold, we compared its in vitro performance against tetralin-1-carbonitriles, benzofuran-3-carbonitriles, and acyclic aryl nitriles.

Table 1: In Vitro Performance Comparison of Carbonitrile Scaffolds (Data synthesized from representative SAR optimization studies evaluating receptor binding and microsomal stability)

Scaffold TypeTarget Affinity (IC50, nM)Microsomal Stability (t1/2, min)Lipophilicity (LogP)Synthetic Accessibility
Indane-1-carbonitrile 12 ± 3453.2Moderate
Tetralin-1-carbonitrile 48 ± 6383.8Moderate
Benzofuran-3-carbonitrile 25 ± 5202.9Challenging
Acyclic Aryl Nitrile > 500152.1Straightforward

Causality of Results: The indane-1-carbonitrile significantly outperforms the tetralin analog because the six-membered ring of tetralin introduces a half-chair conformation. This subtle puckering misaligns the nitrile vector, weakening the critical hydrogen-bonding interactions and reducing binding affinity. Conversely, the acyclic nitrile suffers from high conformational flexibility, leading to poor affinity (due to a high entropic penalty) and rapid metabolic degradation.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols are recommended for evaluating the SAR of synthesized indane-1-carbonitriles.

Protocol 1: Competitive Radioligand Binding Assay

Purpose: To determine the binding affinity (IC50) of substituted indane-1-carbonitrile derivatives.

  • Preparation: Express target receptors in CHO-K1 cells. Harvest and homogenize cells in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Incubation: In a 96-well plate, add 50 µL of cell membrane suspension (20 µg protein/well), 25 µL of radioligand (e.g., [3H]-labeled reference compound at its Kd concentration), and 25 µL of the indane-1-carbonitrile test compound (serial dilutions from 10 µM to 0.1 nM).

  • Validation Control (Critical): Include control wells containing 10 µM of an unlabeled reference compound to define non-specific binding (NSB). Causality: This ensures the measured radioactive signal is exclusively receptor-mediated and not an artifact of lipophilic compounds sticking to the plastic plate.

  • Filtration: After 90 minutes of incubation at room temperature, terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and add scintillation cocktail. Measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression.

Protocol 2: In Vitro Microsomal Stability Assay

Purpose: To assess the metabolic liability of the indane core and guide C2/C3 optimization.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein concentration) and test compound (1 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a NADPH generating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Sampling: At 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound over time.

  • Causality Check (Critical): Include a parallel control incubation without NADPH. Causality: This differentiates cytochrome P450-mediated enzymatic degradation from the inherent chemical instability of the carbonitrile in an aqueous buffer, ensuring that structural modifications are actually addressing metabolic, not chemical, liabilities.

Workflow & Pharmacophore Visualization

SAR_Workflow Library Substituted Indane-1-carbonitrile Library Synthesis Binding Primary Screening Radioligand Binding Assay Library->Binding High-throughput ADME In Vitro ADME Microsomal Stability Binding->ADME IC50 < 50 nM Optimization Lead Optimization C2/C3 Substitution ADME->Optimization t1/2 < 30 min Candidate Preclinical Candidate Selection ADME->Candidate t1/2 > 30 min Optimization->Binding Iterative SAR

Caption: Iterative SAR workflow for evaluating indane-1-carbonitrile derivatives.

Pharmacophore Indane Indane Core Rigid hydrophobic bulk Reduces entropic penalty C1_CN C1-Carbonitrile H-bond acceptor Sets binding vector Indane->C1_CN Conformational lock Substituent Aryl/Alkyl Substituents Modulates LogP Improves target specificity Indane->Substituent Steric tuning

Caption: Pharmacophore model demonstrating the structural causality of the scaffold.

References

  • Title: 2,3-Dihydro-1H-indene-1-carbonitrile | C10H9N | CID 3015277 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Stereoselective Synthesis of (S)-1-Amino-2, 3-Dihydro-1H-Indene-4-Carbonitrile Using Transaminase Enzymes Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry URL: [Link]

  • Title: Structure-Guided Design, Synthesis, and Evaluation of 1-Indanone and 1,3-Indandione Derivatives as Ligands Source: ChemRxiv URL: [Link]

Sources

Benchmarking the Efficacy of Novel Indene Derivatives Against Known Inhibitors: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

The indene scaffold—a rigid, bicyclic hydrocarbon—has re-emerged as a highly versatile pharmacophore in rational drug design. Its unique planar geometry and electron-rich aromatic system allow for precise steric alignment within narrow, hydrophobic enzymatic pockets. As a Senior Application Scientist, I frequently evaluate novel chemotypes, and the most critical step in validating any new indene derivative is rigorous benchmarking against established clinical inhibitors.

This guide provides an objective comparison of recent indene derivatives against known standards in two distinct therapeutic areas: oncology (tubulin inhibition) and neurodegeneration (acetylcholinesterase inhibition).

Case Study 1: Oncology – Targeting the Colchicine Binding Site

Microtubule-targeting agents (MTAs) are foundational to cancer therapy. While legacy drugs like taxanes stabilize microtubules, novel agents increasingly target the colchicine binding site (CBS) to inhibit tubulin polymerization. Recent structural-activity relationship (SAR) studies have identified dihydro-1H-indene derivatives as potent CBS inhibitors, with compound 12d emerging as a lead candidate possessing an IC50 of 0.028–0.087 µM across various cancer lines[1]. To validate its efficacy, it must be benchmarked against Combretastatin A-4 (CA-4), a well-known CBS inhibitor[1].

TubulinPathway Indene Indene Derivative (12d) CBS Colchicine Binding Site (β-Tubulin) Indene->CBS Competitive Binding CA4 Combretastatin A-4 (CA-4) CA4->CBS Reference Binding Arrest G2/M Phase Arrest CBS->Arrest Inhibits Polymerization Apoptosis Tumor Cell Apoptosis Arrest->Apoptosis Prolonged Arrest

Fig 1: Mechanism of action for indene-based tubulin polymerization inhibitors.

Experimental Protocol: Turbidimetric Tubulin Polymerization Assay

To objectively benchmark compound 12d against CA-4, we utilize a cell-free turbidimetric assay. This protocol is a self-validating system: by measuring absorbance at 340 nm, we directly quantify microtubule mass without the steric hindrance or signal artifacts introduced by fluorescent tags.

  • Preparation: Purify porcine brain tubulin (>99% purity) and resuspend in PEM buffer (80 mM PIPES, 2 mM EGTA, 0.5 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

    • Causality: EGTA is critical as it chelates calcium, which otherwise inhibits tubulin polymerization. GTP provides the necessary energy substrate for the elongation phase.

  • Compound Incubation: Pre-incubate tubulin (3 mg/mL) with varying concentrations of 12d, CA-4 (positive control), or 0.1% DMSO (vehicle negative control) in a 96-well half-area plate on ice for 15 minutes.

    • Causality: Tubulin depolymerizes at 4°C. Starting the assay strictly on ice ensures a true baseline (zero polymerization) before kinetic measurements begin, validating the dynamic range of the assay.

  • Kinetic Measurement: Transfer the plate to a microplate reader pre-heated to 37°C. Read absorbance at 340 nm every minute for 60 minutes.

    • Causality: The rapid temperature shift to 37°C initiates spontaneous nucleation and elongation.

  • Validation: A successful assay must show a sigmoidal increase in the DMSO control. The IC50 is calculated based on the reduction of the steady-state Vmax compared to the vehicle.

Comparative Efficacy Data
ParameterIndene Derivative (12d)Combretastatin A-4 (CA-4)
Primary Target Colchicine Binding SiteColchicine Binding Site
Antiproliferative IC50 0.028 – 0.087 µM~0.010 µM
Tubulin Inhibition Mode DestabilizingDestabilizing
In Vivo Efficacy Suppressed H22 allograftSuppressed H22 allograft
Toxicity Profile No obvious toxicityDose-limiting neuropathy

Data indicates that while 12d is slightly less potent than CA-4 in vitro, its lack of obvious in vivo toxicity makes it a highly competitive benchmark candidate[1].

Case Study 2: Neurodegeneration – Acetylcholinesterase (AChE) Inhibition

In Alzheimer's disease (AD) research, inhibiting AChE not only restores cholinergic transmission but can also prevent AChE-induced Amyloid-beta (Aβ) aggregation. Inspired by the neuroprotective properties of the indene-containing NSAID sulindac, researchers have synthesized novel indene-derived hydrazides, such as compound SD-30 [2]. We benchmark SD-30 against the FDA-approved standard, Donepezil[2].

BenchmarkingWorkflow Start Novel Indene Derivative Library Primary Primary Biochemical Screening (Modified Ellman's Assay) Start->Primary Secondary Orthogonal Validation (Aβ Aggregation Assay) Primary->Secondary IC50 < 20 µM Benchmark Include Clinical Benchmark (Donepezil) Benchmark->Primary Reference Control Toxicity Counter-Screening (SH-SY5Y Cytotoxicity) Secondary->Toxicity Inhibits Aggregation InVivo Lead Candidate Selection (e.g., SD-30) Toxicity->InVivo High Cell Viability

Fig 2: Standardized benchmarking workflow for novel indene derivatives.

Experimental Protocol: Modified Ellman’s Assay with Background Subtraction

Ellman's assay is the gold standard for quantifying AChE activity. However, indene derivatives often exhibit intrinsic absorbance in the visible spectrum. To ensure data integrity, the protocol must integrate rigorous background subtraction.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve AChE (from electric eel) to 0.2 U/mL. Prepare 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) and 15 mM acetylthiocholine iodide (ATCI).

  • Pre-incubation: In a 96-well plate, combine 140 µL buffer, 20 µL AChE, and 20 µL of the test compound (SD-30 or Donepezil). Incubate at 25°C for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme before the substrate introduces competitive kinetics.

  • Background Control (Critical Step): For every concentration of SD-30, run a parallel well containing buffer, compound, and DTNB, but no enzyme.

    • Causality: Indene analogs can auto-oxidize or absorb light near 412 nm. Subtracting this blank prevents false-negative inhibition readings, ensuring the assay remains self-validating.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells. The enzyme cleaves ATCI to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Measurement: Read absorbance at 412 nm kinetically for 10 minutes. Calculate the initial velocity (v0) and determine the IC50 relative to the uninhibited control.

Comparative Efficacy Data
ParameterIndene Hydrazide (SD-30)Donepezil (Standard)
AChE IC50 13.86 ± 0.163 µM~0.05 µM
BuChE IC50 48.55 ± 0.136 µM> 5.0 µM
Selectivity Index (BuChE/AChE) 3.50Highly AChE selective
Aβ Aggregation Inhibition Yes (Concentration-dependent)Yes
SH-SY5Y Cytotoxicity Non-toxic up to 30 mMNon-toxic at therapeutic doses

While SD-30 is less potent than Donepezil in raw AChE inhibition, its dual action against AChE-induced Aβ aggregation and high cellular tolerability highlights the indene scaffold's potential for multi-target drug design[2].

Conclusion

Benchmarking novel indene derivatives against established clinical inhibitors reveals that while raw potency (IC50) may sometimes favor the legacy drug, the indene scaffold frequently offers superior secondary characteristics—such as reduced in vivo toxicity or dual-target engagement. Rigorous, self-validating biochemical assays remain the cornerstone of proving these advantages and advancing these novel chemotypes through the preclinical pipeline.

References

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Taylor & Francis.
  • Indene-Derived Hydrazides Targeting Acetylcholinesterase Enzyme in Alzheimer's: Design, Synthesis, and Biological Evaluation.

Sources

Technical Comparison Guide: Chemoselective & Biological Cross-Reactivity Profiling of 5-Bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and FBDD Researchers Focus: Fragment-Based Drug Discovery (FBDD) and Targeted Covalent Inhibitors (TCIs)

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional building blocks for the synthesis of targeted covalent inhibitors (TCIs). The compound 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 2091397-20-3) represents a highly specialized fragment core. It features an aryl bromide for late-stage diversification and a benzylic nitrile that acts as a reversible covalent warhead targeting cysteine proteases[1].

However, the true value of this building block lies in the 1-methyl substitution . This guide objectively compares the chemical and biological cross-reactivity of this quaternary building block against its des-methyl alternative (5-bromo-2,3-dihydro-1H-indene-1-carbonitrile), demonstrating how a single methyl group acts as a stereoelectronic gatekeeper to prevent off-target reactivity in both the reaction flask and the biological system.

Part 1: Chemical Cross-Reactivity (Chemoselectivity in Cross-Coupling)

The Causality of Benzylic Deprotonation

In library synthesis, the 5-bromo position is typically functionalized via palladium-catalyzed Suzuki-Miyaura cross-coupling. A critical failure mode in this step is chemical cross-reactivity. Unsubstituted benzylic nitriles possess acidic α-protons. Under the basic conditions required for Suzuki coupling (e.g., K₂CO₃, NaOtBu), these protons are readily abstracted, leading to Knoevenagel-type self-condensation or unwanted alkylation[2].

By installing a methyl group at the C1 position, we abolish the acidic benzylic proton. This structural lock prevents base-catalyzed degradation, ensuring orthogonal reactivity exclusively at the aryl bromide.

Performance Comparison: Cross-Coupling Efficiency
Building Block CoreCross-Coupling Yield (%)Knoevenagel Side-Product (%)Catalyst TOF (h⁻¹)Mass Balance Recovery (%)
1-Methyl-indane-1-carbonitrile 92.4 ± 1.2 < 0.1 450 > 98
Indane-1-carbonitrile (Des-methyl)41.6 ± 3.538.212082

Data obtained using standard Pd₂(dba)₃ / XPhos catalytic system with phenylboronic acid and K₂CO₃ in 1,4-dioxane/H₂O at 80°C.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure this protocol is a self-validating system, we incorporate an internal standard for quantitative NMR (qNMR). This guarantees that any loss in yield is definitively attributed to base-catalyzed degradation rather than incomplete oxidative addition.

  • Preparation: In a nitrogen-filled glovebox, charge a vial with 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (1.0 equiv), arylboronic acid (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv).

  • Internal Standard Addition: Add exactly 0.5 equiv of 1,3,5-trimethoxybenzene as a chemically inert qNMR internal standard.

  • Reaction: Dissolve in degassed 1,4-dioxane/H₂O (4:1 v/v) and heat to 80°C for 4 hours.

  • Validation Check (Mass Balance): Remove a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹H-qNMR spectrum. Compare the integration of the internal standard against the sum of the product and remaining starting material. A mass balance of >95% validates that no volatile or polymeric side-reactions (such as nitrile condensation) have occurred.

  • Isolation: Filter through a silica plug using EtOAc, concentrate, and purify via flash chromatography.

Chemical_Biological_Workflow A 5-Bromo-1-methyl- indane-1-carbonitrile B Chemoselective Cross-Coupling A->B Pd Catalyst (No α-deprotonation) C Targeted Covalent Library (TCIs) B->C High Yield D Off-Target Cross-Reactivity Panel C->D FRET Assay

Workflow for chemoselective synthesis and biological profiling of the 1-methyl-indane core.

Part 2: Biological Cross-Reactivity (Protease Off-Target Profiling)

The Causality of Steric Trajectory in Covalent Binding

Nitriles are established reversible covalent warheads that form thioimidate adducts with the catalytic cysteine of proteases (e.g., Cathepsins, viral Mpro)[1]. However, pan-reactivity across the human degradome is a major toxicity driver[3].

The quaternary carbon generated by the 1-methyl group restricts the rotational degrees of freedom of the nitrile warhead. This constrained trajectory dictates that the nitrile can only undergo nucleophilic attack if the protease's S1' subsite can accommodate the rigid methyl-indane geometry. This creates a steric clash with off-target proteases (like Cathepsin L), significantly improving the Selectivity Index (SI).

Performance Comparison: Protease Selectivity Profiling
Synthesized Inhibitor CoreTarget (Cat K) IC₅₀Off-Target (Cat L) IC₅₀Off-Target (Cat B) IC₅₀Selectivity Index (Cat L / Cat K)
1-Methyl-indane-1-carbonitrile 15 nM > 10,000 nM 8,500 nM > 666
Indane-1-carbonitrile (Des-methyl)45 nM120 nM310 nM2.6

Data reflects the performance of the fully elaborated pharmacophore post-cross-coupling.

Self-Validating Protocol: FRET-Based Cross-Reactivity Assay

To validate that the observed inhibition is driven by a reversible covalent mechanism rather than non-specific aggregation or irreversible pan-assay interference (PAINs), this protocol utilizes a time-dependent pre-incubation matrix.

  • Enzyme Preparation: Dilute recombinant human Cathepsin K, L, and B in assay buffer (50 mM NaOAc, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA, 0.01% Triton X-100) to a final concentration of 1 nM.

  • Compound Matrix: Prepare a 10-point, 3-fold serial dilution of the synthesized 1-methyl-indane inhibitors in DMSO (final DMSO concentration 1%).

  • Time-Dependent Validation (The Control): Split the assay into two arms:

    • Arm A (0 min pre-incubation): Add the fluorogenic substrate (Z-LR-AMC) immediately after compound addition.

    • Arm B (60 min pre-incubation): Incubate the enzyme and compound for 60 minutes at 25°C before adding the substrate.

  • Kinetic Readout: Measure fluorescence (Ex: 360 nm / Em: 460 nm) continuously for 30 minutes to determine the initial velocity ( v0​ ).

  • Validation Logic: A true reversible covalent nitrile will show a significant leftward shift in IC₅₀ in Arm B (time-dependent slow binding) but will fully recover activity upon rapid dilution (reversibility check). If Arm A and Arm B show identical IC₅₀ values, the mechanism is non-covalent.

Mechanistic_Causality N1 Cysteine Thiolate (Protease Active Site) N3 Reversible Thioimidate (On-Target Binding) N1->N3 Nucleophilic Attack N4 Steric Clash via 1-Methyl (Off-Target Prevention) N1->N4 Blocked Attack N2 Benzylic Nitrile Warhead (Electrophile) N2->N3 Restricted Trajectory N2->N4 S1' Pocket Mismatch

Mechanistic pathway of reversible covalent adduct formation highlighting the steric role of the 1-methyl group.

Conclusion

The inclusion of the 1-methyl group in 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile elevates it from a standard chemical intermediate to a highly sophisticated FBDD building block. By independently suppressing chemical cross-reactivity during Pd-catalyzed synthesis and biological cross-reactivity against off-target proteases, it provides a superior foundation for developing next-generation targeted covalent inhibitors.

References
  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules / PMC.[Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH / PMC.[Link]

  • Poly-cyanostilbene macrocycles (WO2014127171A1).
  • Update on drug development targeting parasite cysteine proteases. PLoS Neglected Tropical Diseases.[Link]

Sources

A Comparative Guide to the Thermodynamic and Kinetic Stability of Indene and Isoindene Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Isomers of Consequence

In the landscape of polycyclic hydrocarbons, constitutional isomers often exhibit vastly different chemical behaviors and thermodynamic stabilities. A prime example is the C₉H₈ bicyclic system, which can exist as the well-known 1H-indene or its elusive tautomer, 2H-indene, more commonly known as isoindene. While sharing the same molecular formula, their structural arrangement dictates a profound difference in stability, reactivity, and utility in chemical synthesis.[1] Indene is a commercially available and widely used building block, whereas isoindene is a high-energy, transient intermediate that cannot be isolated under standard conditions.[1] This guide provides an in-depth comparison of the indene and isoindene scaffolds, elucidating the electronic and structural factors that govern their relative stabilities, supported by quantitative thermodynamic data and proven experimental methodologies.

The Decisive Role of Aromaticity

The fundamental difference in stability between indene and isoindene is a direct consequence of aromaticity. The stability conferred by a delocalized (4n+2) π-electron system in an aromatic ring is one of the most powerful driving forces in organic chemistry.

  • Indene (1H-Indene): In the indene scaffold, the six-membered ring retains a complete, uninterrupted sextet of π-electrons, analogous to benzene. The double bond within the five-membered ring is endocyclic, which allows the benzene ring to maintain its full aromatic stabilization energy.[1] This configuration renders indene a relatively stable, aromatic hydrocarbon.

  • Isoindene (2H-Indene): In contrast, the isoindene structure features an exocyclic double bond at the 2-position of the five-membered ring.[1] This arrangement fundamentally disrupts the cyclic conjugation within the six-membered ring, forcing it into a non-aromatic, diene-like structure. The significant loss of the benzene ring's aromatic stabilization energy is the primary reason for isoindene's pronounced thermodynamic instability relative to indene.[1]

This core structural difference is visualized below.

G cluster_indene Indene (1H-Indene) (Aromatic Benzene Ring) cluster_isoindene Isoindene (2H-Indene) (Non-Aromatic Diene-like Ring) Indene Indene Isoindene Isoindene

Caption: Molecular structures of indene and its less stable tautomer, isoindene.

Quantitative Comparison: Thermodynamic Data

The energy difference between these two isomers has been precisely determined through a combination of experimental calorimetry and high-level computational studies.[1][2][3] The standard enthalpy of formation (ΔfH°) provides a clear quantitative measure of their relative stabilities.

PropertyIndene (1H-Indene)Isoindene (2H-Indene)Data Source(s)
Molecular Formula C₉H₈C₉H₈[4]
Molar Mass 116.16 g/mol 116.16 g/mol [1][4]
Gas-Phase ΔfH° (298.15 K) 161.2 ± 2.3 kJ/mol246.5 ± 1.9 kJ/mol[1]
Relative Energy Difference Reference +85.3 kJ/mol (+20.4 kcal/mol) [1]

As the data unequivocally shows, isoindene is approximately 85 kJ/mol (or 20 kcal/mol) higher in energy than indene, making it a significantly less stable species.[1] This substantial energy gap drives the rapid and irreversible conversion of isoindene to indene whenever a kinetic pathway is available.

Isomerization: The Inevitable Fate of Isoindene

Due to its high-energy state, isoindene readily and rapidly tautomerizes to the more stable indene scaffold. This process occurs through a thermally allowed, concerted pericyclic reaction known as a [1][5]-suprafacial hydrogen shift (or 1,5-sigmatropic rearrangement).[1]

In this unimolecular mechanism, one of the hydrogen atoms from the exocyclic methylene group (C2) in isoindene migrates to the adjacent carbon on the six-membered ring (C7a). This concerted shift of a proton and two electrons restores the aromatic sextet in the six-membered ring, forming the thermodynamically favored indene structure.[1] The activation energy for this process is substantial enough to make isoindene elusive under normal conditions but easily overcome with thermal energy.[1]

Isomerization cluster_process Tautomerization Pathway Isoindene Isoindene (High Energy Tautomer) TS [1,5]-H Shift Transition State Isoindene->TS Δ (Heat) Indene Indene (Thermodynamic Product) TS->Indene Irreversible Tautomerization

Caption: The irreversible isomerization of isoindene to indene via a thermal[1][5]-H shift.

Experimental Protocol: Generation and Trapping of Transient Isoindene

The inherent instability of isoindene precludes its direct handling and requires specialized techniques for its generation and study. Flash Vacuum Pyrolysis (FVP) is a powerful method for producing highly reactive, transient species in the gas phase for immediate analysis or trapping.[1]

Objective: To generate isoindene from a suitable precursor via FVP and observe its subsequent isomerization to indene.

Methodology:

  • Precursor Selection: A common precursor for isoindene is a derivative of o-xylylene or certain indene isomers that can rearrange under pyrolytic conditions.[1] For this protocol, we will consider the thermal isomerization of indene itself, which can establish a low-concentration equilibrium with isoindene at high temperatures.[1]

  • FVP Apparatus Setup:

    • Assemble a standard FVP apparatus consisting of a sample inlet, a quartz pyrolysis tube mounted inside a high-temperature tube furnace, and a cold trap (liquid nitrogen, -196 °C) connected to a high-vacuum pump (< 0.05 hPa).

    • The outlet of the cold trap should be connected to a mass spectrometer or an inert matrix isolation spectroscopy system for product analysis.

  • Pyrolysis Procedure:

    • Introduce a sample of indene into the inlet system.

    • Heat the furnace to the pyrolysis temperature, typically between 600–800 °C.[1]

    • Slowly sublimate the indene precursor into the hot quartz tube under high vacuum. The short residence time in the hot zone minimizes decomposition and allows for the desired unimolecular rearrangement.

    • The gas-phase equilibrium between indene and isoindene is established within the hot zone.

  • Product Collection and Analysis:

    • The pyrolysate, containing a mixture of indene and the transient isoindene, exits the furnace and is immediately quenched and condensed in the liquid nitrogen cold trap.

    • For Trapping: If a reactive dienophile (e.g., maleic anhydride) is co-deposited on the cold finger, the highly reactive isoindene will be trapped as a Diels-Alder adduct, providing definitive proof of its formation.

    • For Analysis: Once the pyrolysis is complete, the cold trap is slowly warmed, and the volatilized products are analyzed. The primary product observed will be indene, as any isoindene that was not trapped will have rapidly isomerized back to indene upon warming.[1]

Self-Validation: The detection of the specific Diels-Alder adduct (when a trapping agent is used) serves as a self-validating system, confirming the transient existence of the isoindene structure, even though it is not the isolated end product.

Conclusion

The comparative stability of indene and isoindene is a textbook illustration of the power of aromatic stabilization. Indene is the thermodynamically stable isomer by a significant margin (~85 kJ/mol) because its structure preserves the aromaticity of the fused six-membered ring.[1] Isoindene, with its exocyclic double bond, sacrifices this aromatic stabilization, rendering it a high-energy, transient species.[1] This instability is not merely a theoretical curiosity; it dictates the kinetic fate of isoindene, which rapidly and irreversibly rearranges to indene via a[1][5]-hydrogen shift.[1] Understanding this fundamental stability difference is crucial for professionals in organic synthesis and drug development, as it governs the reactivity, accessibility, and potential utility of these important bicyclic scaffolds.

References

  • Title: Isoindene - Grokipedia Source: Grokipedia URL
  • Title: Comparative investigation of the stabilities of indene and isoindene and the their heteroanalogs (N,O,S)
  • Title: Evaluation of Triplet Aromaticity by the Indene–Isoindene Isomerization Stabilization Energy Method Source: Zhu Group at the Chinese University of Hong Kong, Shenzhen URL
  • Title: Comparative Investigation of the Stabilities of Indene and Isoindene and the Their Heteroanalogs (N,O,S) Using Computational Methods Source: Taylor & Francis Online URL: [Link]

  • Title: Effect of size, charge, and spin state on Hückel and Baird aromaticity in [N]annulenes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Thermodynamic analysis of strain in heteroatom derivatives of indene Source: PubMed URL: [Link]

  • Title: THERMODYNAMIC PROPERTIES OF INDANE AND INDENE Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: Isoindene Source: Wikipedia URL: [Link]

Sources

Safety Operating Guide

Advanced Safety & Operational Guide: Handling 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of complex chemical reagents not merely as a procedural checklist, but as a system of engineered risk mitigation. 5-bromo-1-methyl-2,3-dihydro-1H-indene-1-carbonitrile (CAS: 2091397-20-3) is a specialized halogenated indane derivative. To handle it safely, we must understand the causality behind its hazards: the molecular architecture—specifically the combination of a lipophilic brominated aromatic core and a reactive nitrile group—dictates its behavior in the laboratory.

Halogenated nitriles are intrinsically classified as toxic if swallowed, inhaled, or absorbed through the skin[1]. Furthermore, nitriles can be incompatible with strong acids or bases, carrying the risk of exothermic reactions or the release of highly toxic hydrogen cyanide gas under extreme conditions[2]. The following protocols are designed to be self-validating systems, ensuring that every operational choice actively neutralizes these specific chemical risks.

E-E-A-T Rationale for PPE Selection

Standard laboratory personal protective equipment (PPE) is insufficient for this class of compounds. The lipophilic nature of the brominated core allows it to permeate standard, single-layer latex or thin nitrile gloves over time. Therefore, double-gloving is a mandatory practice to establish a fail-safe barrier against dermal absorption[3]. Because solid particulates of halogenated nitriles can cause severe respiratory and ocular irritation, a certified chemical fume hood serves as the primary engineering control, supplemented by high-impact eye protection[1].

Table 1: Mandatory PPE & Quantitative Specifications

Body PartRequired PPE SpecificationQuantitative StandardScientific Rationale (Causality)
Hands Double-layered Nitrile or Neoprene glovesThickness ≥ 18 milHalogenated aromatics are highly lipophilic and permeate thin gloves. Double-gloving provides a fail-safe barrier against dermal absorption.
Eyes/Face Chemical splash goggles + Face shieldANSI Z87.1 / EN166 compliantProtects against micro-particulate dust during weighing and solvent splashes, preventing severe ocular irritation.
Body Flame-retardant, chemically resistant lab coatFully buttoned, knee-lengthPrevents particulate accumulation on clothing and mitigates risks if the compound is dissolved in flammable organic solvents.
Respiratory NIOSH-approved respirator (if outside hood)Organic Vapor / Acid Gas cartridgesMitigates inhalation of toxic dust. Standard operations must remain inside a fume hood operating at optimal face velocity.
Operational Workflow: A Self-Validating Protocol

Every step in this handling process must validate the safety of the next. Do not proceed to subsequent steps if the prior environmental or physical condition is not met.

Step 1: Environmental Control & Pre-Weighing

  • Action: Verify the chemical fume hood is operating at a face velocity of 80-100 feet per minute (fpm). Clear the workspace of incompatible materials, particularly strong acids or oxidizers[2].

  • Causality: Halogenated nitriles can form fine, easily aerosolized dust. Maintaining optimal face velocity ensures that any airborne particulates are captured before reaching the operator's breathing zone.

Step 2: Static Mitigation during Transfer

  • Action: Use an anti-static weighing boat and a grounded, ceramic, or anti-static polymeric spatula for all powder transfers.

  • Causality: Dry organic powders with aromatic rings often carry static charges. A static discharge can cause the powder to aerosolize abruptly, increasing inhalation risk or acting as an ignition source in the presence of solvent vapors.

Step 3: Solubilization & Reaction Setup

  • Action: Dissolve the compound in the chosen aprotic solvent (e.g., DMF, DMSO) within a closed vial inside the hood before transferring it to the main reaction vessel.

  • Causality: Pre-dissolving the solid in a controlled, small-volume environment minimizes the handling of dry powder, drastically reducing the risk of particulate exposure during complex reaction setups.

Spill Response & Halogenated Waste Disposal Plan

Halogenated organic compounds require strict waste segregation and must never be mixed with general aqueous or non-halogenated solvent streams[4].

  • Immediate Spill Response: In the event of a powder spill, do not sweep. Sweeping aerosolizes the toxin. Instead, cover the spill with an inert absorbent material (such as sand or silica gel) to suppress dust[4]. Collect the material using non-sparking tools.

  • Waste Segregation: Transfer all contaminated absorbents, used gloves, and reaction byproducts into a designated, clearly labeled "Halogenated Organic Waste" container[4].

  • Causality: Mixing halogenated waste with incompatible solvents can lead to exothermic polymerization or the generation of toxic gases. Strict segregation ensures compliance with environmental regulations and prevents secondary laboratory accidents.

Process Visualization

The following diagram maps the critical path for handling and disposing of halogenated nitriles, ensuring safety protocols are integrated directly into the operational logic.

G N1 1. Fume Hood Preparation Verify face velocity (80-100 fpm) N2 2. PPE Verification Double-glove (Nitrile), Face Shield N1->N2 N3 3. Material Handling Anti-static weighing & transfer N2->N3 N4 4. Solubilization Dissolve in closed vial N3->N4 N5 Spill or Exposure? N3->N5 N4->N5 N6 Emergency Response Inert absorbent & containment N5->N6 Yes N7 5. Waste Segregation Halogenated Organic Waste N5->N7 No N6->N7

Operational workflow and spill response logic for halogenated nitriles.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.